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  • Product: Rifamycin, 3-[(methoxyimino)methyl]-
  • CAS: 13292-54-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Rifaximin on Bacterial RNA Polymerase

Abstract Rifaximin, a semi-synthetic derivative of rifamycin, represents a unique class of non-systemic, gut-selective antibiotics. Its therapeutic efficacy in treating a range of gastrointestinal disorders is rooted in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Rifaximin, a semi-synthetic derivative of rifamycin, represents a unique class of non-systemic, gut-selective antibiotics. Its therapeutic efficacy in treating a range of gastrointestinal disorders is rooted in a precise and potent mechanism of action: the targeted inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This guide provides a comprehensive technical exploration of this mechanism for researchers, scientists, and drug development professionals. We will dissect the molecular interactions between Rifaximin and the bacterial RNAP, elucidate the structural basis for its inhibitory action and selectivity, detail the primary mechanisms of bacterial resistance, and outline the state-of-the-art experimental methodologies used to investigate these processes. This document moves beyond a simple description, offering insights into the causality behind experimental designs and the structural features that define Rifaximin's bactericidal activity.

Introduction: The Rifamycin Class and the Emergence of a Gut-Selective Agent

The rifamycins are a class of antibiotics characterized by a unique ansa-macrocyclic structure, which are potent inhibitors of bacterial transcription.[][2] Rifaximin, chemically designated as Rifamycin, 3-[(methoxyimino)methyl]-, is a derivative distinguished by its exceptionally low systemic absorption (<0.4%) following oral administration.[3][4][5] This pharmacological property confines its activity almost exclusively to the gastrointestinal tract, where it can reach very high concentrations (approximately 8000 μg/g in stool).[4][5] This localized, high-concentration exposure makes it a powerful agent against a broad spectrum of enteric pathogens, including both Gram-positive and Gram-negative, aerobic, and anaerobic bacteria.[3][5]

The primary molecular target of Rifaximin is the bacterial DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing genetic information from DNA to RNA.[3][5][6] By inhibiting this fundamental process, Rifaximin effectively halts the synthesis of proteins necessary for bacterial survival, resulting in a potent bactericidal effect.[3][5][7]

The Molecular Target: Bacterial DNA-Dependent RNA Polymerase (RNAP)

Bacterial RNAP is a multi-subunit enzyme complex, typically consisting of five subunits (α₂, β, β', ω) that form the core enzyme, and a dissociable σ factor that directs promoter-specific transcription initiation.[8] The sheer necessity of this enzyme for bacterial viability and the significant structural divergence between prokaryotic and eukaryotic RNA polymerases make it an ideal target for selective antibacterial therapy.[2][9]

The focus of Rifaximin's action is the β-subunit , which is encoded by the rpoB gene.[2][4][7] This subunit forms a major part of the RNAP active center and the channel through which the DNA template and nascent RNA transcript must pass. The binding site for the rifamycin class of antibiotics is a deep, well-conserved pocket on this β-subunit.[2][10][11]

Diagram: Structure of Bacterial RNA Polymerase

cluster_RNAP Bacterial RNA Polymerase (Core Enzyme) cluster_channel DNA/RNA Channel beta_prime β' Subunit beta β Subunit (RpoB) Target of Rifaximin alpha1 α-I Subunit DNA DNA Template alpha2 α-II Subunit omega ω Subunit RNA Nascent RNA Rifaximin Rifaximin Rifaximin->beta Binds to Pocket

Caption: Schematic of the bacterial RNA polymerase core enzyme, highlighting the β-subunit as the binding target for Rifaximin.

The Core Mechanism: Steric Occlusion of the Nascent RNA Chain

The inhibitory action of Rifaximin is not one of competitive inhibition at the active site nor does it prevent the initial steps of transcription. RNAP can still bind to promoter DNA and initiate RNA synthesis in the presence of the drug.[12] The mechanism is more subtle and elegant: Rifaximin acts as a physical barrier to the elongating RNA transcript.

  • Binding: Rifaximin binds non-covalently but with very high affinity (K_d ≤ 3 x 10⁻⁹ M for the related rifampicin) to its pocket on the β-subunit.[12] This pocket is strategically located within the main DNA/RNA channel, approximately 12 Å from the catalytic Mg²⁺ ion at the active site.[2][10]

  • Steric Blockade: As the RNAP synthesizes the first few nucleotides of an RNA chain, the nascent transcript begins to extend through the DNA/RNA channel. When the transcript reaches a length of 2-3 nucleotides, its path is physically obstructed by the bound Rifaximin molecule.[10][11]

  • Inhibition of Elongation: This steric clash prevents the translocation of the nascent RNA, effectively halting the transcription process at a very early stage.[10][13] The enzyme is unable to proceed further, and the synthesis of functional mRNA is aborted.

  • Bactericidal Outcome: The inability to synthesize essential proteins leads to a complete shutdown of cellular processes, resulting in bacterial cell death.[3][7]

Diagram: Mechanism of Rifaximin-Induced Transcription Inhibition

cluster_workflow Transcription Process A 1. RNAP binds to DNA promoter B 2. Transcription Initiation A->B C 3. RNA chain grows (2-3 nucleotides) B->C D 4. Steric Blockade by Rifaximin C->D E 5. Elongation Aborted D->E F 6. No Protein Synthesis -> Cell Death E->F Rifaximin Rifaximin bound in RNA exit path Rifaximin->D

Caption: Rifaximin allows transcription initiation but physically blocks the RNA exit channel, aborting elongation.

Selectivity and the Molecular Basis of Resistance

Selectivity for Prokaryotic RNAP

The clinical success of Rifaximin hinges on its high selectivity for bacterial RNAP over its eukaryotic counterparts.[][4][7] While eukaryotic cells also possess DNA-dependent RNA polymerases, the amino acid residues that form the rifamycin binding pocket are not conserved.[2] This structural divergence results in a binding affinity for eukaryotic RNAP that is at least 100 times lower than for the prokaryotic enzyme, rendering it unaffected at therapeutic concentrations.[2] This high degree of selectivity is fundamental to its excellent safety profile.[4]

Mechanisms of Resistance

The primary mechanism by which bacteria develop resistance to Rifaximin is through genetic mutations in the drug's target.[4][7][14]

  • rpoB Gene Mutations: Over 90% of high-level resistance is attributed to point mutations within the rpoB gene.[2][7] These mutations result in amino acid substitutions within the Rifaximin binding pocket.

  • Altered Binding Affinity: The substitutions, such as the clinically significant S531L, D516V, and H526Y mutations identified in Mycobacterium tuberculosis (a model for rifamycin resistance), alter the shape and electrostatic properties of the binding pocket.[11][15] This either creates steric conflicts that prevent Rifaximin from binding or reduces the binding affinity to a level where the drug is no longer effective.[11][15]

It is noteworthy that cross-resistance between Rifaximin and other classes of antibiotics has not been observed, as their mechanisms of action are distinct.[7]

Experimental Methodologies for Mechanistic Elucidation

Understanding the Rifaximin-RNAP interaction requires a multi-faceted experimental approach. The protocols described here are foundational for characterizing inhibitor-enzyme systems.

Structural Biology: Visualizing the Interaction

Causality: To definitively identify the binding site and understand the structural basis of inhibition and resistance, high-resolution structural methods are indispensable. X-ray crystallography provides a static, atomic-level snapshot of the Rifaximin-RNAP complex.

Protocol: X-ray Crystallography of the Rifaximin-RNAP Complex

  • Protein Expression & Purification: Overexpress the bacterial RNAP core enzyme (e.g., from E. coli or Thermus aquaticus) in a suitable expression system. Purify the complex to >95% homogeneity using a series of chromatography steps (e.g., heparin, ion exchange, size exclusion).

  • Complex Formation: Incubate the purified RNAP with a molar excess of Rifaximin to ensure saturation of the binding sites.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the Rifaximin-RNAP complex.

  • Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.

  • Structure Solution & Refinement: Process the diffraction data and solve the phase problem using molecular replacement with a known RNAP structure. Build the Rifaximin molecule into the resulting electron density map and refine the model to yield a high-resolution structure.[11][16]

Diagram: Structural Biology Workflow

A 1. RNAP Overexpression & Purification B 2. Incubation with Rifaximin A->B C 3. Crystallization Screening B->C D 4. X-ray Diffraction Data Collection C->D E 5. Structure Solution & Refinement D->E F Atomic Model of RNAP-Rifaximin Complex E->F

Caption: Workflow for determining the crystal structure of the Rifaximin-RNAP complex.

Biochemical Assays: Quantifying Inhibition

Causality: To functionally validate the inhibitory activity of Rifaximin and determine its potency, an in vitro transcription assay is the gold standard. This assay directly measures the synthesis of RNA and its suppression by the inhibitor.

Protocol: In Vitro Run-off Transcription Assay

  • Reaction Setup: Prepare a reaction mixture containing purified bacterial RNAP holoenzyme, a linear DNA template with a known promoter and terminator sequence, and a buffer containing Mg²⁺.

  • Inhibitor Incubation: Aliquot the reaction mixture and add varying concentrations of Rifaximin (and a vehicle control, e.g., DMSO). Incubate to allow for drug-enzyme binding.

  • Initiation of Transcription: Start the reaction by adding a mixture of all four ribonucleoside triphosphates (NTPs), with one being radiolabeled (e.g., [α-³²P]UTP).

  • Reaction & Quenching: Allow the reaction to proceed for a defined time at 37°C. Stop the reaction by adding a strong denaturant and chelating agent (e.g., formamide/EDTA stop solution).

  • Product Analysis: Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or phosphorimaging. The intensity of the full-length "run-off" transcript band will decrease with increasing Rifaximin concentration. Use this data to calculate the IC₅₀ value.

Biophysical Assays: Measuring Binding Affinity

Causality: To provide a quantitative measure of the drug-target interaction, biophysical techniques are employed. Fluorescence quenching is a robust method that leverages the intrinsic properties of the protein to monitor binding without requiring modification of the drug.

Protocol: Intrinsic Tryptophan Fluorescence Quenching

  • Instrumentation: Use a sensitive spectrofluorometer.

  • Sample Preparation: Prepare a solution of purified RNAP in a suitable buffer.

  • Fluorescence Measurement: Excite the tryptophan residues within the RNAP (typically ~295 nm) and record the emission spectrum (typically ~340 nm).

  • Titration: Perform a stepwise titration by adding small aliquots of a concentrated Rifaximin solution to the RNAP sample. After each addition, allow the system to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis: The binding of Rifaximin to its pocket near tryptophan residues often leads to a quenching (decrease) of the fluorescence signal.[12] Plot the change in fluorescence intensity as a function of the Rifaximin concentration. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (K_d), a direct measure of binding affinity.[12]

Quantitative Data Summary

The efficacy of Rifaximin is underpinned by favorable quantitative parameters, from molecular binding to in-vivo concentrations.

ParameterDescriptionTypical ValueSignificance
Binding Affinity (K_d) Dissociation constant for Rifampicin-E. coli RNAP complex.[12]≤ 3 nMExtremely tight binding ensures potent inhibition at low concentrations.
MIC₉₀ Min. inhibitory concentration for 90% of E. coli isolates.[5]4 - 64 µg/mLDemonstrates broad-spectrum activity against key enteric pathogens.
Fecal Concentration Drug concentration in stool after a standard oral dose.[4][5]~8,000 µg/gMassively exceeds MIC values, ensuring effective bacterial eradication in the gut.
Systemic Absorption Percentage of oral dose absorbed into the bloodstream.[3][4][5]< 0.4%Minimizes systemic side effects and preserves the gut microbiome outside the target area.

Conclusion

The mechanism of action of Rifaximin against bacterial RNA polymerase is a paradigm of targeted antibiotic design. It operates not by attacking the enzyme's active site, but through a sophisticated steric hindrance model, binding with high affinity and selectivity to a specific pocket on the β-subunit and physically obstructing the path of the nascent RNA transcript. This action effectively and rapidly halts protein synthesis, leading to a bactericidal outcome. The structural differences between prokaryotic and eukaryotic polymerases ensure a wide therapeutic window, while its unique pharmacokinetic profile of minimal absorption concentrates its potent activity within the gastrointestinal lumen. A thorough understanding of this mechanism, validated through structural, biochemical, and biophysical studies, is crucial for appreciating its clinical utility and for guiding the future development of novel rifamycin-class antibiotics to combat bacterial infections.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rifaximin?[Link]

  • Dr.Oracle. (2026, February 8). What is the mechanism of action of rifaximin?[Link]

  • Dr.Oracle. (2025, November 21). What is the mechanism of Rifaximin?[Link]

  • Jiang, Z. D., & DuPont, H. L. (2005). Rifaximin: A Unique Gastrointestinal-Selective Antibiotic for Enteric Diseases. Gastroenterology & Hepatology, 1(1), 14–20. [Link]

  • Dupont, H. L. (2021). The potential for development of clinically relevant microbial resistance to rifaximin-α: a narrative review. Antimicrobial Agents and Chemotherapy, 65(12), e00943-21. [Link]

  • Lin, W., & Das, K. (2017). Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. Microbiology Spectrum, 5(6). [Link]

  • PharmacoTube. (2025, May 8). Pharmacology of Rifamycin Drugs as Inhibitors of Bacteria RNA Synthesis. YouTube. [Link]

  • Gence, N., & Tariq, M. A. (2023). Rifaximin. In StatPearls. StatPearls Publishing. [Link]

  • Al-Fahim, M., et al. (2024). Rifaximin: A Comprehensive Review of Structure, Uses, Mechanisms of Action, and Assay Methods. ResearchGate. [Link]

  • Dr.Oracle. (2025, April 16). What is the mechanism of action (MOA) of Rifampicin (rifampin)?[Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Rifampin?[Link]

  • Lin, W., et al. (2017). Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis. Molecular Microbiology, 103(5), 893–906. [Link]

  • Wehrli, W. (1977). Molecular mechanism of the rifampicin--RNA polymerase interaction. Biochemistry, 16(25), 5499–5504. [Link]

  • Goldstein, E. J., et al. (2012). Comparative Microbiological Studies of Transcription Inhibitors Fidaxomicin and the Rifamycins in Clostridium difficile. Antimicrobial Agents and Chemotherapy, 56(8), 4443–4447. [Link]

  • Murakami, K. S. (2013). X-ray crystal structure determination of bacterial RNA polymerase toward better understandings of antibiotic mechanism of action. The Journal of Biochemistry, 154(1), 1–4. [Link]

  • Ahmad, K., et al. (2025). Repurposing Rifaximin against Klebsiella pneumoniae via Targeting of Transcription Anti-termination Protein RfaH for Novel Antimicrobial Development. International Journal of Biological Macromolecules, 281, 131070. [Link]

  • Ahmad, K., et al. (2025). Repurposing rifaximin against Klebsiella pneumoniae via targeting of transcription anti-termination protein RfaH for novel antimicrobial development. International Journal of Biological Macromolecules, 281, 131070. [Link]

  • Jiang, Z. D., & DuPont, H. L. (2005). Rifaximin: In vitro and in vivo Antibacterial Activity – A Review. ResearchGate. [Link]

  • Ahmad, K., et al. (2024). Repurposing Rifaximin against Klebsiella pneumoniae via Targeting of Transcription Anti-termination Protein RfaH for Novel Antimicrobial Development. ResearchGate. [Link]

  • Lin, W., et al. (2017). Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis. Molecular Microbiology, 103(5), 893–906. [Link]

  • Carrol, A., et al. (2021). HelR is a helicase-like protein that protects RNA polymerase from rifamycin antibiotics. bioRxiv. [Link]

  • Darst, S. A. (2004). Structures of RNA polymerase-antibiotic complexes. Current Opinion in Structural Biology, 14(6), 721–726. [Link]

  • Wehrli, W., & Staehelin, M. (1968). Interaction of rifamycin with bacterial RNA polymerase. Proceedings of the National Academy of Sciences of the United States of America, 61(2), 667–673. [Link]

  • Varga, Z. V., et al. (2022). Mitochondrial Side Effects of Surgical Prophylactic Antibiotics Ceftriaxone and Rifaximin Lead to Bowel Mucosal Damage. International Journal of Molecular Sciences, 23(9), 5092. [Link]

  • Roy, B., & Baron, J. A. (2014). Antibiotic selectivity for prokaryotic vs. eukaryotic decoding sites. Chemical Communications, 50(43), 5763–5765. [Link]

  • Murakami, K. S. (2015). Structural Biology of Bacterial RNA Polymerase. Biomolecules, 5(2), 848–864. [Link]

  • Campbell, E. A., et al. (2001). Structural Mechanism for Rifampicin Inhibition of Bacterial RNA Polymerase. Cell, 104(6), 901-912. [Link]

  • Roy, B., & Baron, J. A. (2014). Antibiotic selectivity for prokaryotic vs. eukaryotic decoding sites. Chemical Communications, 50(43), 5763–5765. [Link]

  • Jin, D. J., & Gross, C. A. (1991). Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics. Journal of Bacteriology, 173(2), 725–728. [Link]

  • Chattaway, M. A., et al. (2014). In vitro activity of rifaximin against clinical isolates of Escherichia coli and other enteropathogenic bacteria isolated from travellers returning to the UK. International Journal of Antimicrobial Agents, 44(1), 69–72. [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling of 3-[(Methoxyimino)methyl]rifamycin

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In my tenure overseeing the physicochemical characterization of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In my tenure overseeing the physicochemical characterization of complex macrocycles, I have consistently observed that semi-synthetic rifamycin derivatives present unique analytical challenges. 3-[(Methoxyimino)methyl]rifamycin (commonly referred to in literature as Rifamycin AF/MO or NSC 143453)[1] is a prime example. Characterized by the addition of an O-methyloxime moiety at the C-3 position of the rifamycin SV core, this modification drastically alters the molecule's electron density, lipophilicity, and solubility profile.

Relying solely on in silico predictions for such large, chameleonic molecules often leads to downstream failures in formulation and in vitro assay design. This whitepaper provides an authoritative, field-proven guide to understanding and empirically validating the molecular weight, pKa, and solubility profile of 3-[(methoxyimino)methyl]rifamycin.

Core Physicochemical Parameters

To establish a baseline for analytical workflows, the quantitative data for 3-[(methoxyimino)methyl]rifamycin is summarized below. These parameters dictate the boundaries of formulation and chromatographic method development.

ParameterValueAnalytical & Pharmacological Significance
Chemical Name 3-[(Methoxyimino)methyl]rifamycinExact IUPAC fragment identifier.
Synonyms Rifamycin AF/MO, NSC 143453Common identifiers in screening libraries[1].
CAS Number 13292-54-1Essential for regulatory and database tracking[2].
Molecular Formula C39H50N2O13Determines exact mass and isotopic distribution[1].
Molecular Weight 754.83 g/mol Exceeds Lipinski's Rule of 5; dictates permeability models[1].
pKa (Predicted) ~4.95Governs the ionization state at physiological pH[2].
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Necessitates the use of cosolvents for biological assays.
Organic Solubility > 30 mg/mL (DMSO)DMSO is the mandatory solvent for primary stock generation.

Structural Mechanics & Causality

Understanding the why behind the data is what separates standard data collection from expert application science.

  • Molecular Weight & Permeability (754.83 g/mol ): While a molecular weight of ~755 g/mol blatantly violates Lipinski's Rule of 5, rifamycins are classic examples of "chameleonic" macrocycles. In aqueous environments, the molecule exposes its polar hydroxyl groups. When partitioning into a lipid membrane, the aliphatic ansa-bridge folds over the polar core, burying the hydrogen bond donors and allowing passive diffusion into bacterial cells.

  • pKa (~4.95): The primary acidic center is localized to the peri-hydroxy groups (specifically at C-8) on the naphthoquinone core[2]. The addition of the O-methyloxime group at C-3 exerts a strong electron-withdrawing inductive effect. This subtle withdrawal of electron density stabilizes the conjugate base formed upon deprotonation, driving the pKa down to approximately 4.95. At physiological pH (7.4), the molecule exists predominantly in its ionized (anionic) form.

  • Solubility Profile: The massive hydrophobic shield created by the ansa chain renders the neutral form of the drug highly insoluble in water. While ionization at pH 7.4 slightly improves solubility, the highly lipophilic core (LogP ~3.5–4.5) ensures that aqueous solubility remains poor. Therefore, for all in vitro testing, stocks must be prepared in 100% DMSO.

Experimental Workflows: Self-Validating Systems

To empirically verify these parameters, I have designed the following self-validating protocols. Every step includes a causality statement and a validation checkpoint to ensure data integrity.

Protocol 1: Potentiometric pKa Determination via Cosolvent Extrapolation

Causality: Direct aqueous titration of a compound with this level of lipophilicity will result in precipitation, yielding false inflection points. By titrating in varying methanol-water ratios, we maintain dissolution and use the Yasuda-Shedlovsky method to extrapolate back to 0% organic solvent.

  • Sample Preparation: Dissolve 3-[(methoxyimino)methyl]rifamycin in 100% DMSO to create a 10 mM stock.

  • Cosolvent Matrix: Prepare titration vessels containing 30%, 40%, 50%, and 60% Methanol in water. Add 0.15 M KCl to each to maintain a constant ionic strength equivalent to physiological conditions, ensuring activity coefficients remain stable.

  • Titration: Titrate with 0.1 M KOH using an automated potentiometric titrator under a nitrogen blanket (to prevent CO2 absorption, which skews pH readings).

  • Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot psKa against the inverse dielectric constant (1/ε) of the respective solvent mixtures.

  • Extrapolation: The y-intercept of this linear regression yields the true aqueous pKa.

Self-Validation Checkpoint: Before analyzing the rifamycin derivative, validate the system by titrating a standard with a known pKa (e.g., benzoic acid). A deviation of >0.05 pKa units mandates immediate recalibration of the glass electrode.

Protocol 2: Kinetic Solubility Profiling via HPLC-UV

Causality: Thermodynamic solubility requires crystalline solid equilibration over days, during which the methoxyimino group may undergo hydrolysis. Kinetic solubility from a DMSO stock provides a rapid, biologically relevant "crash point" essential for assay design.

  • Spiking: Spike the 10 mM DMSO stock into PBS (pH 7.4) to a final target concentration of 200 µM. Crucial: Ensure final DMSO concentration does not exceed 2%, as higher concentrations artificially inflate apparent aqueous solubility.

  • Incubation: Incubate at 37°C for 24 hours with orbital shaking (300 rpm) to allow precipitation of the insoluble fraction.

  • Separation: Centrifuge at 14,000 x g for 15 minutes to firmly pellet the undissolved drug.

  • Quantification: Transfer the supernatant, dilute 1:1 with the HPLC mobile phase (to prevent precipitation in the injector), and quantify via HPLC-UV (λ = 254 nm) against a standard curve prepared in 100% Methanol.

Self-Validation Checkpoint (Mass Balance): Inject a 100% methanol-solubilized standard to verify mass balance. If the total peak area of the supernatant plus the redissolved pellet does not equal the standard, non-specific binding to the assay plate or chemical degradation has occurred.

Visualizations of Mechanisms and Workflows

Below are the logical architectures mapping both the biological mechanism of action and the analytical workflow for pKa determination.

MoA A 3-[(Methoxyimino)methyl]rifamycin (Lipophilic Macrocycle) B Bacterial Cell Envelope (Lipid Partitioning) A->B Passive Diffusion C DNA-dependent RNA Polymerase (RNAP) B->C High-Affinity Binding (β-subunit) D Steric Blockade of RNA Transcript Path C->D Initiation Phase Inhibition E Transcription Arrest & Cell Death D->E Bactericidal Effect

Figure 1: Mechanism of action for 3-[(methoxyimino)methyl]rifamycin targeting bacterial RNA polymerase.

Workflow S1 Step 1: Stock Preparation (10 mM in 100% DMSO) S2 Step 2: Cosolvent Titration (Varying MeOH/H2O ratios + 0.15M KCl) S1->S2 S3 Step 3: Potentiometric Data (pH vs. Titrant Volume) S2->S3 S4 Step 4: Yasuda-Shedlovsky Extrapolation (psKa vs. 1/ε) S3->S4 S5 Step 5: Aqueous pKa Determination (~4.95) S4->S5

Figure 2: Step-by-step logical workflow for potentiometric pKa determination using cosolvent extrapolation.

References

  • Rifamycin AF/MO | C39H50N2O13 | CID 135554519 - PubChem Source: National Institutes of Health (NIH) / PubChem Database URL:[Link]

  • 3-Formyl Rifamycin | CAS#:13292-22-3 | Chemsrc Source: Chemsrc (Cross-reference for related rifamycin derivatives and downstream targets) URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Inhibition Kinetics of Rifamycin, 3-[(methoxyimino)methyl]- on DNA-dependent RNA Polymerase

Executive Summary Rifamycin, 3-[(methoxyimino)methyl]-, commonly known as Rifampicin, remains a cornerstone antibiotic for the treatment of mycobacterial infections, most notably tuberculosis.[1][2] Its potent bactericid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rifamycin, 3-[(methoxyimino)methyl]-, commonly known as Rifampicin, remains a cornerstone antibiotic for the treatment of mycobacterial infections, most notably tuberculosis.[1][2] Its potent bactericidal activity stems from the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme in gene transcription.[3][4][5] A profound understanding of the kinetic and molecular interactions between Rifampicin and RNAP is not merely of academic interest; it is fundamental to overcoming the growing challenge of antibiotic resistance and to the rational design of next-generation therapeutics. This guide provides a detailed examination of the Rifampicin-RNAP interaction, delving into the molecular mechanism, the nuances of the inhibition kinetics, and the robust experimental methodologies required for their characterization. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical resource on this critical antibiotic-target system.

The Molecular Mechanism: A Steric Occlusion Model

The antibacterial efficacy of Rifampicin is rooted in its high-affinity and highly specific binding to the β-subunit of prokaryotic RNA polymerase, which is encoded by the rpoB gene.[6][7] This specificity is a key therapeutic advantage, as the drug shows negligible affinity for mammalian RNAP, minimizing host toxicity.[3]

Crystal structure and biochemical analyses have revealed that Rifampicin does not bind at the catalytic active site of the enzyme. Instead, it occupies a deep pocket within the DNA/RNA channel, approximately 12 Å away from the active site where phosphodiester bond formation occurs.[6][8] The binding is stabilized by a series of hydrogen bonds and hydrophobic interactions between the ansa-bridge and naphthalene ring of the antibiotic and key residues within the β-subunit.[2]

The inhibitory action is not a direct competition with nucleotide substrates but rather a physical, or "steric-occlusion," mechanism.[6] Once bound, Rifampicin physically obstructs the path of the nascent RNA transcript.[8] While the formation of the first one or two phosphodiester bonds can proceed, the elongating RNA chain is unable to extend beyond a length of 2-3 nucleotides before it clashes with the bound inhibitor.[6][7][8] This blockage prevents the transition from transcription initiation to the elongation phase, effectively halting the synthesis of messenger RNA and leading to bacterial cell death.[3]

cluster_0 Rifampicin-Susceptible RNAP DNA DNA Template RNAP RNA Polymerase (RNAP) (β-subunit binding pocket) DNA->RNAP Forms Open Complex RNA_short Blocked RNA Transcript (2-3 nucleotides) RNAP->RNA_short Transcription Initiates Rifampicin Rifampicin Rifampicin->RNAP High-Affinity Binding RNA_short->Rifampicin Steric Clash Prevents Elongation

Caption: Mechanism of Rifampicin's steric-occlusion inhibition of bacterial RNA polymerase.

Unraveling the Inhibition Kinetics: A Two-Step Interaction

The interaction between Rifampicin and RNA polymerase is more complex than a simple, single-step binding event. Kinetic studies, particularly those employing stopped-flow fluorimetry, have elucidated a two-step mechanism.[9] This model involves a rapid initial bimolecular binding followed by a slower isomerization of the resulting complex:

E + R ⇌ ER → E*R

Where:

  • E is the free RNA polymerase.

  • R is Rifampicin.

  • ER is the initial, rapidly formed encounter complex.

  • E*R is the final, stable, and more tightly bound isomeric complex.

This two-step process has significant implications. The initial binding is reversible, but the subsequent isomerization to the E*R complex is very slow to reverse, leading to a very stable final complex and potent inhibition.[9] This tight binding is reflected in the low nanomolar dissociation constants (Kd) and IC50 values observed experimentally.[1][9]

It is the formation of this stable E*R complex that effectively inactivates the enzyme for transcription initiation.[9] Crucially, if transcription has already proceeded to the elongation phase where the RNA transcript is longer than a few nucleotides, the Rifampicin binding site is occluded, and the enzyme becomes insensitive to the drug.[1][9] This kinetic profile perfectly aligns with the biochemical observation that Rifampicin is an inhibitor of initiation, not elongation.

Quantitative Inhibition Parameters

The potency of Rifampicin against bacterial RNAP has been quantified using various assays. The data below provides a summary of key parameters, highlighting the strong inhibitory activity.

ParameterValueTarget EnzymeSignificanceReference
IC₅₀ ~20 nM (~0.02 µM)E. coli RNAPConcentration for 50% inhibition of in vitro transcription.[1][10]
Apparent K_d ≤ 3 nME. coli RNAPApparent overall dissociation constant, indicating very high-affinity binding.[9]
Kinetic K_d 1-2 nME. coli RNAPOverall binding constant calculated from kinetic rate constants.[9]

Experimental Workflow: The In Vitro Transcription Assay

Determining the inhibitory kinetics of compounds like Rifampicin requires a robust and reproducible biochemical assay. The gold standard is the cell-free in vitro transcription assay, which directly measures the catalytic activity of purified RNAP.

Principle of the Assay

This assay reconstitutes the process of transcription in a test tube. Purified RNAP holoenzyme is incubated with a linear DNA template containing a strong promoter. The reaction is initiated by the addition of all four nucleotide triphosphates (NTPs), one of which is radiolabeled (e.g., [α-³²P]UTP). The enzyme synthesizes a radiolabeled RNA transcript of a defined length. In the presence of an inhibitor like Rifampicin, the amount of full-length RNA produced is reduced in a dose-dependent manner. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and quantified by phosphorimaging.

Detailed Experimental Protocol

A. Materials and Reagents:

  • Enzyme: Highly purified bacterial RNA Polymerase Holoenzyme (e.g., from E. coli).

  • Inhibitor: Rifampicin, 3-[(methoxyimino)methyl]- dissolved in DMSO to create a stock solution.

  • DNA Template: Linearized plasmid DNA containing a strong promoter (e.g., T7 A1 promoter) that produces a transcript of a known size.

  • Transcription Buffer (5X): 200 mM Tris-HCl (pH 8.0), 50 mM MgCl₂, 750 mM KCl, 5 mM DTT.

  • NTP Mix: ATP, GTP, CTP (10 mM each), and UTP (at a lower concentration, e.g., 1 mM, to increase specific activity of the label).

  • Radiolabel: [α-³²P]UTP.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

B. Step-by-Step Methodology:

  • Inhibitor Dilution: Prepare a serial dilution of Rifampicin in the reaction buffer or water. It is critical to maintain a constant final concentration of the solvent (e.g., 1% DMSO) across all reactions, including the 'no inhibitor' control, to negate any solvent effects.

  • Reaction Assembly: In a microcentrifuge tube on ice, assemble the following components:

    • 5X Transcription Buffer

    • DNA Template (final concentration ~10-20 nM)

    • Diluted Rifampicin or DMSO control

    • Nuclease-free water to final volume.

  • Enzyme Pre-incubation: Add the RNAP holoenzyme (final concentration ~25-50 nM) to the mixture. Incubate at 37°C for 10-15 minutes.

    • Causality Insight: This pre-incubation step is crucial. It allows the inhibitor to bind to the enzyme and for the enzyme to form a stable open complex with the DNA promoter before transcription starts. This ensures that the measured inhibition reflects the inhibitor's effect on initiation, consistent with Rifampicin's known mechanism.

  • Transcription Initiation: Start the reaction by adding the NTP mix containing [α-³²P]UTP. Mix gently and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of Stop Solution. The high concentration of EDTA chelates Mg²⁺ ions, which are essential cofactors for RNAP, thereby halting catalysis. The formamide serves to denature the RNA and the enzyme.

  • Product Analysis: Denature the samples by heating at 95°C for 3-5 minutes. Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

  • Quantification and Data Analysis: Dry the gel and expose it to a phosphorimager screen. Quantify the band corresponding to the full-length "run-off" transcript. Calculate the percent inhibition for each Rifampicin concentration relative to the DMSO control. Plot percent inhibition versus log[Rifampicin] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_workflow In Vitro Transcription Assay Workflow A 1. Reaction Assembly (Buffer, DNA Template, Rifampicin) B 2. Enzyme Pre-incubation (Add RNAP, Incubate 37°C, 15 min) Allows for inhibitor binding & open complex formation. A->B C 3. Transcription Initiation (Add NTPs + [α-³²P]UTP, Incubate 37°C, 15 min) B->C D 4. Reaction Termination (Add Stop Solution with EDTA) C->D E 5. Product Separation (Denaturing PAGE) D->E F 6. Quantification & Analysis (Phosphorimaging -> IC₅₀ Determination) E->F

Caption: A streamlined workflow for determining IC₅₀ values using the in vitro transcription assay.

The Molecular Basis of Resistance: A Structural Perspective

The clinical utility of Rifampicin is threatened by the emergence of resistant bacterial strains. The overwhelming majority of resistance mechanisms involve mutations in the rpoB gene, which alter the amino acid sequence of the β-subunit.[6][11] Over 95% of resistant clinical isolates of Mycobacterium tuberculosis harbor mutations within an 81-base-pair "hot-spot" region of rpoB, known as the Rifampicin Resistance-Determining Region (RRDR).[11][12]

These mutations typically introduce amino acid substitutions that either directly disrupt the hydrogen bonds critical for drug binding or introduce steric clashes that prevent Rifampicin from properly seating within its binding pocket.[2][13][14] This results in a dramatically reduced affinity (a higher K_d) of the enzyme for the drug, rendering the antibiotic ineffective at clinically achievable concentrations. Understanding these resistance mutations at a kinetic and structural level is paramount for developing new Rifamycin analogs that can evade these resistance mechanisms.

References

  • Rifampicin - Wikipedia.
  • What is the mechanism of action (MOA) of Rifampicin (rifampin)? - Dr.Oracle.
  • Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC - NIH.
  • What the Hel: recent advances in understanding rifampicin resistance in bacteria | FEMS Microbiology Reviews | Oxford Academic.
  • Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed - NIH.
  • rpoB Mutations and Effects on Rifampin Resistance in Mycobacterium tuberculosis.
  • RpoB Gene Mutation Characteristics of Rifampicin-resistant Tuberculosis in Anqing, China.
  • Rifampicin-Resistance Mutations in the rpoB Gene in Bacillus velezensis CC09 have Pleiotropic Effects - Frontiers.
  • Schematic illustration of rifampicin (RIF) binding to the β-subunit of...
  • Molecular mechanism of the rifampicin -RNA polymerase interaction - PubMed.
  • Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC.
  • The Structural Basis of Mycobacterium tuberculosis RpoB Drug-Resistant Clinical Mutations on Rifampicin Drug Binding - MDPI.
  • A Comparative Guide to Biochemical Assays for Evaluating RNA Polymerase Inhibitors - Benchchem.
  • Inhibition of DNA-dependent RNA synthesis by rifamycins - PubMed.
  • Rifamycin – Knowledge and References - Taylor & Francis.

Sources

Exploratory

A Technical Guide to the Structural Biology of Rifamycin-Protein Complexes: Elucidating the Molecular Interactions of 3-[(methoxyimino)methyl]-Rifamycin Analogues

Abstract The rifamycin class of antibiotics remains a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. Their efficacy stems from the specific inhibition of bacterial DNA-dependent RNA...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rifamycin class of antibiotics remains a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. Their efficacy stems from the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a mechanism that has been extensively characterized through structural biology. This technical guide provides an in-depth exploration of the structural basis for rifamycin action, with a particular focus on derivatives functionalized at the C-3 position, such as 3-[(methoxyimino)methyl]-rifamycin. We will dissect the key molecular interactions within the RNAP-rifamycin complex, elucidate the structural underpinnings of clinical resistance, and present detailed methodologies for the characterization of these vital drug-target interactions. This document is intended for researchers, structural biologists, and drug development professionals seeking to leverage a deep understanding of molecular structure to design next-generation antibiotics that can overcome existing resistance mechanisms.

Introduction: The Enduring Significance of Rifamycins

Discovered in 1957 from the bacterium Amycolatopsis mediterranei, rifamycins are a class of ansamycin antibiotics characterized by an aliphatic ansa chain bridging a naphthalene core.[1][2] The semisynthetic derivative, Rifampicin (also known as Rifampin), has been a first-line treatment for tuberculosis for over four decades, valued for its potent bactericidal activity against both rapidly dividing and persistent mycobacteria.[3][4][5]

The biological activity of all rifamycins is rooted in their high-affinity, specific inhibition of prokaryotic DNA-dependent RNA polymerase, the central enzyme of transcription.[1][4][5] This specificity is crucial, as they exhibit a much lower affinity for the mammalian counterpart, providing a wide therapeutic window.[4] The core challenge in the continued use of rifamycins is the rise of drug-resistant bacterial strains, which predominantly feature mutations in the rifamycin binding site on RNAP.[3][6]

This guide focuses on the structural biology of rifamycin-protein complexes, with a specific lens on C-3 position derivatives like 3-[(methoxyimino)methyl]-rifamycin. The C-3 position is a critical locus for synthetic modification, influencing both the potency and pharmacokinetic properties of the antibiotic.[7] Understanding how modifications at this position alter the interaction with both wild-type and mutant RNAP is paramount for the rational design of new, more effective drugs.

The Target: Bacterial DNA-Dependent RNA Polymerase (RNAP)

Bacterial RNAP is a large, multi-subunit enzyme complex responsible for transcribing genetic information from a DNA template into messenger RNA. The core enzyme consists of five subunits (α₂, β, β', and ω), which associate with a sigma (σ) factor to form the holoenzyme, capable of recognizing promoter sequences and initiating transcription.[6][8]

The rifamycin binding site is located deep within a pocket on the β subunit (encoded by the rpoB gene), in close proximity to the enzyme's active center.[6][8][9][10] This pocket is highly conserved across bacterial species, explaining the broad-spectrum activity of this antibiotic class.[11] The strategic location of this binding site is the key to the rifamycin mechanism of action.

The Molecular Mechanism: A Steric Occlusion Model

Structural studies, primarily through X-ray crystallography, have provided an elegant and definitive model for rifamycin's inhibitory action.[3][9]

Mechanism of Inhibition: Rifamycins do not inhibit RNAP binding to DNA or the formation of the first phosphodiester bond. Instead, they act as a steric blockade. The antibiotic binds within the path of the elongating RNA transcript.[1][3][4][8] Once the nascent RNA chain reaches a length of 2-3 nucleotides, its 5' end physically clashes with the bound drug, preventing further elongation.[2][3][8] This "steric-occlusion" model effectively halts transcription, leading to bacterial cell death.[4][5]

Key Interactions within the Binding Pocket: The rifamycin molecule is anchored in the β subunit pocket through a network of specific interactions. Using the well-studied Rifampicin-RNAP complex as a reference, these interactions can be categorized as:

  • Hydrogen Bonds: The hydroxyl groups on the ansa bridge and naphthalene core of rifampin form critical hydrogen bonds with polar residues in the binding pocket, including Gln438, His451, Arg454, and Ser456 (numbering from M. tuberculosis RNAP).[8]

  • Van der Waals Contacts: The rigid, hydrophobic naphthalene core and the ansa bridge make extensive van der Waals contacts with hydrophobic residues lining the pocket, contributing significantly to binding affinity.[8]

  • The Role of the C-3 Substituent: The substituent at the C-3 position extends into a cavity between the β subunit and the σ factor.[3][12][13] While not always forming direct electrostatic interactions with the protein, the size, rigidity, and chemical nature of this extension can profoundly influence binding affinity and the overall conformation of the drug in the pocket.[3][7] For a derivative like 3-[(methoxyimino)methyl]-rifamycin, the oxime functionality introduces specific electronic and steric properties that modulate this interaction.

Below is a diagram illustrating the general workflow for analyzing such a drug-target complex.

G cluster_protein Protein Preparation cluster_complex Complex Formation & Analysis cluster_structure Structure Determination P1 Gene Cloning & Expression (rpoB, etc.) P2 RNAP Holoenzyme Purification P1->P2 Chromatography C1 Incubation of RNAP with Rifamycin Derivative P2->C1 C2 Biophysical Characterization (ITC, SPR) C1->C2 Binding Affinity C3 Crystallization Screening C1->C3 Co-crystallization S1 X-ray Diffraction Data Collection C3->S1 S2 Structure Solution & Refinement S1->S2 Phasing S3 Structural Analysis (PDB Deposition) S2->S3 Validation D1 Rational Drug Design S3->D1 Drug Design Insights

Caption: Workflow for Structural Analysis of RNAP-Rifamycin Complexes.

The Structural Basis of Clinical Resistance

The clinical utility of rifamycins is threatened by the emergence of resistant strains of M. tuberculosis. Over 95% of these resistant isolates contain mutations in an 81-base-pair region of the rpoB gene, known as the Rifamycin Resistance-Determining Region (RRDR).[6] These mutations alter the amino acid sequence of the rifamycin binding pocket, reducing the drug's binding affinity.

Structural biology has been instrumental in explaining how these mutations confer resistance.[9][10][14]

Mutation (E. coli / Mtb) Location in Binding Pocket Structural Mechanism of Resistance Reference
S531L / S450L Directly interacts with drugThe most common clinical mutation (~41% of resistant cases).[14] The bulkier leucine residue creates a steric clash with the rifamycin ansa bridge. This also leads to a disordering of the binding interface upon drug binding, which significantly reduces affinity.[9][10][14][9][10][14]
H526Y / H445Y Directly interacts with drugThe large, bulky tyrosine side chain replaces the smaller histidine, dramatically reshaping the binding pocket. This introduces a severe steric hindrance that effectively prevents the rifamycin molecule from binding at all.[9][10][14][9][10][14]
D516V / D435V Near the binding pocketThis mutation does not cause a major structural rearrangement. Instead, it alters the electrostatic surface of the binding pocket. The loss of the negatively charged aspartate for a neutral valine likely results in a decreased affinity for the drug through less favorable electrostatics.[9][14][9][14]

These structural insights are critical, as they reveal that different mutations confer resistance through distinct molecular mechanisms—steric hindrance versus electrostatic repulsion. This knowledge can guide the design of new rifamycin analogues capable of overcoming these specific resistance mechanisms.

G cluster_wt Wild-Type RNAP cluster_mut Resistant RNAP (H526Y) WT_Pocket Binding Pocket (His526) Rif Rifamycin WT_Pocket->Rif Favorable Binding Bound RNAP Inhibited Rif->Bound MUT_Pocket Altered Pocket (Tyr526) Rif2 Rifamycin MUT_Pocket->Rif2 Steric Clash (No Binding) Unbound RNAP Active

Caption: Steric Hindrance as a Mechanism of Rifamycin Resistance.

In addition to target modification, bacteria have evolved enzymatic resistance mechanisms, such as ADP-ribosylation by Arr enzymes or phosphorylation by Rifampin Phosphotransferases (RPH), which covalently modify the rifamycin molecule, preventing it from binding to RNAP.[11][15][16]

Methodologies for Structural and Biophysical Analysis

A multi-faceted approach combining structural, biophysical, and biochemical methods is required to fully characterize the interaction between a rifamycin derivative and its protein target.

X-ray Crystallography: The Gold Standard

X-ray crystallography provides atomic-resolution snapshots of the drug-target complex, revealing the precise binding mode and key interactions.

Causality in Protocol Design: The primary challenge is obtaining high-quality, diffraction-ready crystals of the large (~440 kDa) RNAP holoenzyme in complex with the ligand.[3][12] The choice of E. coli as an expression system is often preferred over the native M. tuberculosis system due to higher yields and easier genetic manipulation, and the high sequence similarity of the binding pocket makes it an excellent model.[3][12]

Step-by-Step Protocol: Co-crystallization of E. coli RNAP with a Rifamycin Derivative

  • Protein Expression and Purification:

    • Overexpress the RNAP holoenzyme (subunits α, β, β', ω, and σ⁷⁰) in E. coli BL21(DE3) cells.

    • Lyse cells and purify the holoenzyme using a series of chromatographic steps (e.g., Ni-NTA affinity, heparin, and ion-exchange chromatography) to achieve >95% purity.

    • QC Step: Verify purity and subunit composition using SDS-PAGE and confirm activity with an in vitro transcription assay.

  • Complex Formation:

    • Concentrate the purified RNAP holoenzyme to ~10-15 mg/mL.

    • Prepare a stock solution of the rifamycin derivative (e.g., 3-[(methoxyimino)methyl]-rifamycin) in a suitable solvent like DMSO.

    • Add the rifamycin derivative to the concentrated protein solution at a 5- to 10-fold molar excess to ensure saturation of the binding sites. Incubate on ice for at least 1 hour.

  • Crystallization:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method.

    • Screen a wide range of conditions (precipitants like PEG, salts, and various pH levels). A typical starting point for E. coli RNAP is a buffer containing Tris-HCl, KCl, MgCl₂, and PEG 3350.

    • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Data Collection and Structure Solution:

    • Cryo-protect the obtained crystals by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol or ethylene glycol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with a known RNAP structure (e.g., PDB ID: 4KMU) as a search model.[17]

    • Refine the model against the diffraction data, building the rifamycin derivative into the observed electron density.

    • Validation: Thoroughly validate the final structure using tools like MolProbity to check for geometric soundness and deposit the coordinates and structure factors in the Protein Data Bank (PDB).

Biophysical Assays for Binding Characterization

While crystallography provides a static picture, biophysical assays quantify the binding affinity and thermodynamics of the interaction in solution.[18][]

Step-by-Step Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Dialyze the purified RNAP and the rifamycin derivative extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂) to minimize buffer mismatch artifacts.

    • Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis absorbance for protein, a calibrated standard curve for the ligand).

  • ITC Experiment Setup:

    • Load the RNAP solution (typically 10-20 µM) into the ITC sample cell.

    • Load the rifamycin solution (typically 100-200 µM, 10-fold higher than protein) into the injection syringe.

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed, and injection profile (e.g., 20 injections of 2 µL each).

  • Data Acquisition and Analysis:

    • Perform the titration experiment. The instrument will measure the minute heat changes (endothermic or exothermic) upon each injection of the ligand into the protein solution.

    • Integrate the raw power peaks to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the manufacturer's software.

    • Result: The analysis yields the key thermodynamic parameters of the interaction: the binding affinity (K_d), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Other valuable biophysical techniques include:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates).[18]

  • Fluorescence-Based Assays: Exploits the quenching of intrinsic protein fluorescence upon ligand binding to determine affinity.[20]

  • Differential Scanning Fluorimetry (DSF): Measures the thermal stabilization of the protein upon ligand binding.[18]

Implications for Rational Drug Development

A deep structural understanding of the rifamycin-RNAP complex is not merely an academic exercise; it is the foundation for designing superior antibiotics.

  • Overcoming Resistance: By visualizing how resistance mutations alter the binding pocket, medicinal chemists can design modifications to the rifamycin scaffold that can accommodate these changes or form new interactions, thereby restoring activity. For instance, knowing that the S531L mutation introduces bulk, a derivative with a more compact ansa bridge or a C-3 substituent that can shift its position might be effective.[14][21]

  • Improving Potency (Structure-Activity Relationships - SAR): The C-3 position offers a versatile handle for modulating activity.[7] Structural analysis of derivatives with different C-3 extensions, such as the methoxyimino group, can reveal which functionalities (e.g., rigid vs. flexible, charged vs. neutral) lead to optimal interactions within the pocket between the β and σ subunits, thus enhancing binding affinity and inhibitory potency.[3][12][13]

  • Modulating Pharmacokinetics: Modifications to the rifamycin scaffold, particularly at the C-3 position, can also be used to fine-tune the drug's physicochemical properties, such as lipophilicity and cell permeability, which are crucial for reaching the intracellular target in mycobacteria.[7]

Conclusion and Future Outlook

The structural biology of rifamycin-RNAP complexes provides a powerful paradigm for antibiotic research. Decades of work have illuminated a precise molecular mechanism of action and a clear structural basis for the most common forms of clinical resistance. While high-resolution structures of every synthetic derivative are not available, the principles gleaned from cornerstone structures like the Rifampicin-RNAP complex provide a robust framework for understanding the behavior of analogues such as 3-[(methoxyimino)methyl]-rifamycin.

The path forward lies in the synergistic application of X-ray crystallography, cryo-EM, and advanced biophysical techniques to study not only wild-type but also clinically relevant resistant RNAP variants. By systematically mapping the structural and energetic consequences of modifications to the rifamycin core, particularly at the versatile C-3 position, the scientific community can continue to innovate, engineering the next generation of rifamycins to combat the ever-evolving threat of antibiotic resistance.

References

  • Lee, J. K., et al. (2017). Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis. Protein Science. [Link]

  • Molodtsov, V., et al. (2013). X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins. Journal of Medicinal Chemistry. [Link]

  • Molodtsov, V., et al. (2017). Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis. Molecular Microbiology. [Link]

  • RCSB Protein Data Bank. (2013). 4KMU: X-ray crystal structure of the Escherichia coli RNA polymerase in complex with Rifampin. RCSB PDB. [Link]

  • Su, M., et al. (2016). Structural basis of rifampin inactivation by rifampin phosphotransferase. Proceedings of the National Academy of Sciences. [Link]

  • Molodtsov, V., et al. (2017). Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis. ResearchGate. [Link]

  • Lam, M. T., et al. (2022). The Structural Basis of Mycobacterium tuberculosis RpoB Drug-Resistant Clinical Mutations on Rifampicin Drug Binding. MDPI. [Link]

  • Molodtsov, V., et al. (2013). X-ray Crystal Structures of the Escherichia coli RNA Polymerase in Complex with Benzoxazinorifamycins. ACS Publications. [Link]

  • Molodtsov, V., et al. (2013). X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins. PubMed. [Link]

  • RCSB Protein Data Bank. (2017). 5UAL: Escherichia coli RNA polymerase and Rifampin complex, RpoB S531L mutant. RCSB PDB. [Link]

  • Kotev, M. J., et al. (2007). Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr. Proceedings of the National Academy of Sciences. [Link]

  • RCSB Protein Data Bank. (2007). 2HW2: Crystal structure of Rifampin ADP-ribosyl transferase in complex with Rifampin. RCSB PDB. [Link]

  • Bionity.com. (n.d.). Rifamycin. Bionity.com. [Link]

  • Wikipedia. (n.d.). Rifamycin. Wikipedia. [Link]

  • Dalriada Drug Discovery. (2023). Biochemical and Biophysical Assays. Dalriada Drug Discovery. [Link]

  • Wehrli, W., & Staehelin, M. (1975). Molecular mechanism of the rifampicin -RNA polymerase interaction. PubMed. [Link]

  • de Sousa, D. L., et al. (2021). New Structure Activity Relationship Insight into the Role of the C‐3 Extension on Rifamycin Antimycobacterial Activity. Chemistry – A European Journal. [Link]

  • Boyaci, H., et al. (2021). HelR is a helicase-like protein that protects RNA polymerase from rifamycin antibiotics. bioRxiv. [Link]

  • Mekler, V., et al. (2005). Distance-restrained docking of rifampicin and rifamycin SV to RNA polymerase using systematic FRET measurements: developing benchmarks of model quality and reliability. Biophysical Journal. [Link]

  • Wang, G., et al. (2013). Modification of Rifamycin Polyketide Backbone Leads to Improved Drug Activity against Rifampicin-resistant Mycobacterium tuberculosis. Journal of Biological Chemistry. [Link]

  • Stender, W., & Scheit, K. H. (1977). Studies of the topography of the binding site of DNA-dependent RNA polymerase from Escherichia coli for the antibiotic rifamycin SV. European Journal of Biochemistry. [Link]

  • Meilhac, M., et al. (1972). Action of Rifamycin Derivatives on RNA Polymerase of Human Leukemic Lymphocytes. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis. [Link]

  • Cricchio, R., et al. (1983). Novel rifamycins. III. Synthesis and antibacterial activity of 3-amidino- and of 4-aminoimidazolo[4,5-c]rifamycin derivatives. The Journal of Antibiotics. [Link]

  • PDB-101. (n.d.). Rifampin. RCSB PDB. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rifampin?. Patsnap. [Link]

  • Ebright, R. H. (2018). Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. Microbiology Spectrum. [Link]

  • Fattinger, K., et al. (2000). Rifamycin SV and rifampicin exhibit differential inhibition of the hepatic rat organic anion transporting polypeptides, Oatp1 and Oatp2. Hepatology. [Link]

  • Brufani, M., et al. (1982). Structure-activity relationships in the ansamycins. Molecular structure and activity of 3-carbomethoxy rifamycin S. Molecular Pharmacology. [Link]

  • NextSDS. (n.d.). 3-[(Methoxyimino)methyl]rifamycin — Chemical Substance Information. NextSDS. [Link]

  • Google Patents. (n.d.). US3963705A - Process for the preparation of 3-iminomethyl derivatives of rifamycin SV.

Sources

Foundational

The Methoxyimino Group: A Key to Enhancing the Antibacterial Efficacy of Rifamycin Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of Rifamycins and the Quest for Enhanced Potency The rifamycin class of antibiotics has long b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Rifamycins and the Quest for Enhanced Potency

The rifamycin class of antibiotics has long been a cornerstone in the treatment of severe bacterial infections, most notably tuberculosis.[1] These natural products, produced by the bacterium Amycolatopsis rifamycinica, and their semi-synthetic derivatives exert their potent bactericidal effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing genetic information from DNA to RNA.[][3] This mechanism, which is highly selective for the prokaryotic enzyme, effectively halts protein synthesis and leads to bacterial cell death.[3]

Despite their success, the emergence of drug-resistant bacterial strains necessitates the continuous development of new and improved rifamycin derivatives.[4] A key focus of this development has been the chemical modification of the rifamycin scaffold to enhance antibacterial activity, broaden the spectrum of efficacy, and improve pharmacokinetic properties. One such modification of significant interest is the introduction of a methoxyimino group at the C-3 position of the rifamycin core. This technical guide provides an in-depth exploration of the role of the methoxyimino group in the antibacterial efficacy of rifamycin derivatives, offering insights into its mechanism of action, impact on antibacterial spectrum, and implications for future drug design.

The Strategic Importance of the C-3 Position

The C-3 position of the rifamycin naphthoquinone core has been a focal point for synthetic modification. Alterations at this site have been shown to significantly influence the molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, while not directly involved in the primary binding interactions with RNAP, the substituent at the C-3 position can modulate the overall conformation of the ansa chain, which is critical for the drug's inhibitory activity.[6]

The synthesis of C-3 modified rifamycins often begins with 3-formylrifamycin SV, a key intermediate that allows for the introduction of a wide variety of functional groups.[7][8] The reaction of 3-formylrifamycin SV with O-substituted hydroxylamines provides a straightforward route to oxime ether derivatives, including those containing the methoxyimino group.[9]

The Methoxyimino Group's Contribution to Antibacterial Efficacy

The introduction of a methoxyimino group, in the form of an O-methyloxime of 3-formylrifamycin SV, has been shown to be a valuable strategy for enhancing the antibacterial properties of rifamycin. Research dating back to the 1970s has highlighted the potential of these derivatives.[9]

Mechanism of Action: A Deeper Look at RNAP Inhibition

The fundamental mechanism of action for all rifamycins is the inhibition of bacterial RNA polymerase.[] The antibiotic binds to a pocket on the β-subunit of the enzyme, physically obstructing the path of the elongating RNA transcript, a mechanism often referred to as "steric-occlusion".[3]

The presence of a methoxyimino-containing side chain at the C-3 position appears to enhance this inhibitory effect. While the core interactions with RNAP are maintained, the C-3 substituent can influence the overall binding affinity and the stability of the drug-enzyme complex. One derivative, 3-formyl rifamycin SV:O-n-octyloxime, has been shown to prevent the binding of the polymerase to the DNA template, suggesting a nuanced mechanism beyond simple steric hindrance.[10][11] This indicates that modifications at the C-3 position can allosterically affect the enzyme's function.

Diagram: Proposed Mechanism of Action

cluster_drug Rifamycin Derivative cluster_enzyme Bacterial RNA Polymerase Rifamycin Rifamycin Core Methoxyimino Methoxyimino Group at C-3 Binding_Pocket Rifamycin Binding Pocket Rifamycin->Binding_Pocket Binds to Methoxyimino->Binding_Pocket Enhances Binding Affinity RNAP_beta β-subunit RNAP_beta->Binding_Pocket DNA_Channel DNA/RNA Channel Binding_Pocket->DNA_Channel Binding_Pocket->DNA_Channel Steric Occlusion Inhibition Inhibition of Transcription DNA_Channel->Inhibition Inhibits RNA Elongation

Caption: Interaction of a methoxyimino-containing rifamycin derivative with bacterial RNA polymerase.

Antibacterial Spectrum and Potency

Derivatives of 3-formylrifamycin SV containing an oxime ether, such as the methoxyimino derivative, have demonstrated significant in vitro activity against a range of bacteria. This includes Gram-positive bacteria like Staphylococcus and Streptococcus species, as well as Mycobacterium tuberculosis.[9] The presence of the methoxyimino group can influence the drug's ability to penetrate the bacterial cell wall and its stability against bacterial enzymes, thereby affecting its spectrum of activity.

Experimental Protocols: A Guide for the Bench Scientist

The following protocols are generalized methodologies for the synthesis and evaluation of rifamycin derivatives, based on established practices in the field.

Synthesis of 3-Formylrifamycin SV O-Methyloxime

This synthesis is a two-step process starting from Rifamycin S.

Step 1: Synthesis of 3-Formylrifamycin SV

  • Reaction Setup: Dissolve Rifamycin S in a suitable organic solvent (e.g., chloroform) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N,N-dimethylformamide and phosphorus oxychloride dropwise to the solution at a controlled temperature (typically 0-5°C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a cold aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude 3-formylrifamycin SV by column chromatography on silica gel.

Step 2: Synthesis of 3-Formylrifamycin SV O-Methyloxime

  • Reaction Setup: Dissolve the purified 3-formylrifamycin SV in a suitable solvent such as ethanol.

  • Reagent Addition: Add an aqueous solution of methoxyamine hydrochloride and a base (e.g., sodium acetate) to the solution.

  • Reaction Monitoring: Monitor the formation of the oxime ether by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture and purify the product by recrystallization or column chromatography.

Diagram: Synthetic Workflow

Rifamycin_S Rifamycin S Formylation Vilsmeier-Haack Formylation (DMF, POCl3) Rifamycin_S->Formylation Formyl_Rifamycin 3-Formylrifamycin SV Formylation->Formyl_Rifamycin Oxime_Formation Oximation (Methoxyamine HCl, NaOAc) Formyl_Rifamycin->Oxime_Formation Methoxyimino_Rifamycin 3-Formylrifamycin SV O-Methyloxime Oxime_Formation->Methoxyimino_Rifamycin

Caption: Synthetic pathway to 3-formylrifamycin SV O-methyloxime.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

  • Preparation of Bacterial Inoculum: Grow the bacterial strain to be tested in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution of the Antibiotic: Prepare a series of twofold dilutions of the rifamycin derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Reading the Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Pharmacokinetic Considerations and Future Directions

The pharmacokinetic profile of rifamycin derivatives is a critical determinant of their clinical utility.[10] The introduction of a methoxyimino group at the C-3 position can influence properties such as lipophilicity and metabolic stability, which in turn affect oral bioavailability and half-life. While specific pharmacokinetic data for methoxyimino-containing derivatives are not extensively detailed in the readily available literature, it is an area ripe for further investigation.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To precisely delineate the contribution of the methoxyimino group and other C-3 substituents to antibacterial activity.

  • In-depth Pharmacokinetic Profiling: To understand the ADME properties of these derivatives and optimize their in vivo performance.

  • Efficacy against Resistant Strains: To evaluate the potential of methoxyimino-containing rifamycins to overcome existing resistance mechanisms.

Conclusion

The modification of the rifamycin scaffold at the C-3 position with a methoxyimino group represents a promising strategy for the development of novel antibacterial agents. This functional group appears to enhance the inhibition of bacterial RNA polymerase and contributes to potent antibacterial activity. Further detailed investigations into the precise mechanistic details, a broader evaluation of the antibacterial spectrum, and comprehensive pharmacokinetic studies are warranted to fully realize the therapeutic potential of these derivatives in the ongoing battle against bacterial infections.

References

  • Cricchio, R., Lancini, G., Tamborini, G., & Sensi, P. (1974). Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. Journal of Medicinal Chemistry, 17(4), 396–403.[9][12]

  • Tsai, M. J., & Saunders, G. F. (1973). Action of rifamycin derivatives on RNA polymerase of human leukemic lymphocytes. Proceedings of the National Academy of Sciences of the United States of America, 70(7), 2072–2076.[7][10][11]

  • Maggi, N., Gallo, G. G., & Sensi, P. (1967). Synthesis of 3-formylrifamycin SV. Il Farmaco; edizione scientifica, 22(5), 316–325.[7]

  • Pharmacology of Rifamycin Drugs as Inhibitors of Bacteria RNA Synthesis. (2025, May 8). [Video]. YouTube.[13]

  • Cricchio, R., Lancini, G., Tamborini, G., & Sensi, P. (1974). Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. Journal of Medicinal Chemistry, 17(4), 396-403.[12]

  • Patsnap. (2024, July 17). What is the mechanism of Rifampin? Patsnap Synapse.[3]

  • Oncohema Key. (2017, July 1). Rifamycins.[5]

  • Reddy, V. M., Nadadhur, G., Daneluzzi, D., Dimova, V., & Gangadharam, P. R. (1996). Antimycobacterial activity of a new rifamycin derivative, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV (T9). Antimicrobial agents and chemotherapy, 40(9), 2327–2332.[14]

  • Arkat USA, Inc. (2007). Topological modeling of antimycobacterial activity of 3-formyl rifamycin SV derivatives. ARKIVOC, 2007(xiv), 141-162.[6]

  • Campbell, E. A., Korzheva, N., Mustaev, A., Murakami, K., Nair, S., Goldfarb, A., & Darst, S. A. (2001). Structural mechanism for rifampicin inhibition of bacterial rna polymerase. Cell, 104(6), 901-912.
  • Lin, W., Mandal, S., Degen, D., Liu, Y., Ebright, R. H., & Zhang, Y. (2017). Structural basis of transcription inhibition by fidaxomicin. Molecular cell, 67(1), 111-120.
  • Google Patents. (n.d.). Rifamycin C-11 oxime derivatives effective against drug-resistant microbes. (U.S. Patent No. US20050203076A1).[4]

  • Lee, S. Y., et al. (2026). Late-Stage Functionalization of the Rifamycin Core via Click Chemistry Toward New Antibacterial Derivatives. Molecules, 31(5), 847.[15]

  • Xu, J., et al. (2005). Identification of tailoring genes involved in the modification of the polyketide backbone of rifamycin B by Amycolatopsis mediterranei S699. Microbiology, 151(Pt 8), 2515-2528.[16]

  • Google Patents. (n.d.). Rifamycin derivatives effective against drug-resistant microbes. (Patent No. WO2005070940A2).[17]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).[18]

  • Adipogen Life Sciences. (n.d.). Rifamycin AF-O13.[19]

  • PDB-101. (n.d.). Rifamycin. RCSB PDB.[1]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).[11]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(4), 133-138.[8]

  • Furtado, B., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(12), 2773.[20]

  • Lan, T., et al. (2022). Redesign of Rifamycin Antibiotics to Overcome ADP-Ribosylation-Mediated Resistance. Angewandte Chemie International Edition, 61(46), e202210851.[21]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing Rifamycin, 3-[(methoxyimino)methyl]- from 3-formylrifamycin SV

Application Note & Protocol: Synthesis of 3-[(methoxyimino)methyl]-Rifamycin SV Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, field-tested protocol for the synthesis of 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of 3-[(methoxyimino)methyl]-Rifamycin SV

Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, field-tested protocol for the synthesis of 3-[(methoxyimino)methyl]-Rifamycin SV from its 3-formylrifamycin SV precursor. This document provides a comprehensive guide, blending procedural steps with the underlying scientific rationale to ensure reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Scientific Context

The rifamycin class of antibiotics remains a cornerstone in the treatment of mycobacterial infections, most notably tuberculosis. The ansamycin scaffold of rifamycins offers a unique platform for synthetic modification, allowing for the development of derivatives with improved pharmacological profiles. 3-formylrifamycin SV is a pivotal intermediate, derived from the hydrolysis of rifampicin, which serves as a versatile precursor for a wide array of derivatives at the C-3 position.[1][2][3] The aldehyde functionality at this position is readily susceptible to condensation reactions, enabling the introduction of diverse chemical moieties.

This application note details the synthesis of 3-[(methoxyimino)methyl]-Rifamycin SV, an oxime ether derivative. The formation of oximes and their ethers from the 3-formyl group is a well-established strategy to modify the physicochemical and biological properties of the parent antibiotic.[4][5] This protocol is designed to be a self-validating system, emphasizing in-process controls and thorough characterization to ensure the synthesis of a high-purity final product.

Reaction Principle: Oximation of a Carbonyl Group

The core of this synthesis is the nucleophilic addition of methoxyamine (in the form of its hydrochloride salt) to the electrophilic carbonyl carbon of the 3-formyl group on the rifamycin SV scaffold. This is followed by a dehydration step to yield the stable C=N double bond of the methoxyoxime.

Mechanism Overview:

  • Nucleophilic Attack: The nitrogen atom of methoxyamine attacks the aldehyde carbon of 3-formylrifamycin SV.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, resulting in the formation of the final methoxyoxime product.

The reaction is typically performed under mild conditions and driven to completion by using a slight molar excess of the methoxyamine reagent.[6]

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • 3-formylrifamycin SV (M.W. 725.79 g/mol )

  • Methoxyamine hydrochloride (CH₃ONH₂·HCl) (M.W. 83.52 g/mol )

  • Ethanol (Absolute)

  • Dichloromethane (DCM)

  • Deionized Water

  • Ammonium Chloride (NH₄Cl), 1 N aqueous solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for Thin Layer Chromatography (TLC) (e.g., Silica Gel 60 F₂₅₄)

  • Solvents for TLC (e.g., Chloroform:Methanol 9:1 v/v)

  • Solvents for Purification (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Spatulas and weighing paper

  • Graduated cylinders and pipettes

  • Separatory funnel

  • Rotary evaporator

  • TLC chamber and UV lamp

  • Glass funnels and filter paper

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

Step 1: Preparation of Reactants

  • In a suitable round-bottom flask, dissolve 3-formylrifamycin SV (e.g., 726 mg, 1.0 mmol) in a mixture of ethanol (10 mL) and dichloromethane (2 mL). Stir at room temperature until fully dissolved. The solution will be a deep red-orange color.

  • In a separate small beaker, prepare a solution of methoxyamine hydrochloride (e.g., 92 mg, 1.1 mmol, 1.1 equivalents) in deionized water (2 mL).

Step 2: Reaction Execution

  • To the stirring solution of 3-formylrifamycin SV, add the aqueous solution of methoxyamine hydrochloride dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored to ensure completion.

Step 3: In-Process Control via Thin Layer Chromatography (TLC)

  • Prepare a TLC chamber with a suitable mobile phase (e.g., Chloroform:Methanol 9:1).

  • Every 30-60 minutes, spot a small aliquot of the reaction mixture onto a TLC plate alongside a spot of the starting material (3-formylrifamycin SV).

  • Develop the plate and visualize under a UV lamp. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. The product spot will have a different Rf value.

Step 4: Work-up and Isolation

  • Once the reaction is complete, dilute the mixture with dichloromethane (40 mL).[7]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 1 N aqueous NH₄Cl (2 x 30 mL) and then with saturated brine (30 mL).[7] This removes unreacted methoxyamine hydrochloride and aids in the separation of the aqueous and organic phases.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator. This will yield a red-orange solid crude product.

Step 5: Purification

  • Rifamycin derivatives are known to be challenging to purify due to their lipophilicity and potential for degradation.[7]

  • For a high-purity product, recrystallization is recommended. A solvent system such as 5-10% ethyl acetate in hexanes can be effective.[7] Dissolve the crude product in a minimal amount of warm ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Filter the crystalline product, wash with a small amount of cold hexanes, and dry under vacuum.

Step 6: Characterization

  • Purity Assessment: Analyze the final product using High-Performance Liquid Chromatography (HPLC) to determine its purity.[8][9]

  • Structural Confirmation: Confirm the identity of the synthesized compound using:

    • Mass Spectrometry (MS): To verify the molecular weight.[10]

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the methoxy group and the C=N bond.

    • UV-Vis Spectroscopy: To observe the characteristic absorption maxima.[6]

Quantitative Data Summary

The following table provides an overview of the quantitative parameters for the synthesis based on a 1.0 mmol scale.

ParameterValueNotes
Reactants
3-formylrifamycin SV726 mg (1.0 mmol)Starting material
Methoxyamine HCl92 mg (1.1 mmol)1.1 molar equivalents
Solvents
Ethanol10 mLPrimary reaction solvent
Dichloromethane2 mL (initial) + 40 mL (work-up)Co-solvent and extraction solvent
Deionized Water2 mLTo dissolve methoxyamine HCl
Reaction Conditions
TemperatureRoom Temperature (~20-25 °C)Mild conditions are sufficient
Reaction Time2-4 hoursMonitor by TLC
Expected Outcome
Product Name3-[(methoxyimino)methyl]-Rifamycin SV
Molecular Weight754.84 g/mol
Theoretical Yield755 mgBased on 1.0 mmol scale
Expected Practical Yield80-90%Yields can be high for this reaction[6]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_isolation 3. Isolation & Purification cluster_analysis 4. Analysis Prep_Rifa Dissolve 3-formylrifamycin SV in EtOH/DCM React Combine Reactants Stir at Room Temp Prep_Rifa->React Prep_MeO Dissolve Methoxyamine HCl in Water Prep_MeO->React TLC Monitor by TLC React->TLC In-process control Workup Aqueous Work-up (NH4Cl, Brine) TLC->Workup Upon completion Dry Dry (Na2SO4) & Concentrate Workup->Dry Purify Recrystallize (EtOAc/Hexanes) Dry->Purify Characterize Characterize Product (HPLC, MS, NMR) Purify->Characterize Final Product

Caption: Workflow for the synthesis of 3-[(methoxyimino)methyl]-Rifamycin SV.

References

  • Makarov, V. A., et al. (2026).
  • US Patent 4,179,439A. (1979). Rifamycins and method for their preparation.
  • US Patent 9,765,088B2. (2017). Process for the preparation of rifamycin derivatives.
  • CN Patent 111018887A. (2020). Method for purifying rifampicin.
  • WO Patent 2015159275A2. (2015). An improved process for the preparation of rifamycin derivatives.
  • Cricchio, R., et al. (1974). Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. Journal of Medicinal Chemistry, 17(4), 396-403.
  • US Patent 7,265,107B2. (2007). Rifamycin C-11 oxime cyclo derivatives effective against drug-resistant microbes.
  • US Patent 19. (Date not available).
  • Cricchio, R., Lancini, G., Tamborini, G., & Sensi, P. (1974). Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. PubMed.
  • Maggi, N., Gallo, G. G., & Sensi, P. (1967). Synthesis of 3-formylrifamycin SV. PubMed.
  • Johnson, R. L., et al. (1993). Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry. PubMed.
  • (Author not available). (Date not available). Rifamycin antibiotics - New compounds and synthetic methods. Part 1: Study of the reaction of 3-formylrifamycin SV with primary alkylamines or ammonia.
  • (Author not available). (Date not available). Optimization of industrial production of rifamycin B by Amycolatopsis mediterranei. I. The role of colony morphology.
  • NL Patent 145554B. (Date not available). PROCEDURE FOR PREPARING A 3-FORMYL-RIFAMYCIN SV DERIVATE.
  • (Author not available). (Date not available). Synthesis of rifamycin SV. PrepChem.com.
  • (Author not available). (Date not available). 3-FORMYL RIFAMYCIN SV synthesis. ChemicalBook.
  • US Patent 3,963,705A. (1976). Process for the preparation of 3-iminomethyl derivatives of rifamycin SV.
  • US Patent 3,644,337A. (1972). Process for the manufacture of 3-formylrifamycin-sv.
  • (Author not available). (2020). Characterization of the Rifamycin-Degrading Monooxygenase From Rifamycin Producers Implicating Its Involvement in Saliniketal Biosynthesis.
  • (Author not available). (Date not available). Rifamycins derivatives and preparation and pharmaceutical compositions thereof.
  • (Author not available). (2023). Development and Characterization of Pharmaceutical Systems Containing Rifampicin. MDPI.
  • (Author not available). (Date not available). 3-(3-Methoxybutoxyiminomethyl)

Sources

Application

Application Note: Utilizing Rifamycin, 3-[(methoxyimino)methyl]- as a Chemical Probe in Bacterial Transcription Assays

Introduction & Scientific Background Rifamycin, 3-[(methoxyimino)methyl]- (also known as Rifamycin AF/MO or 3-formylrifamycin SV O-methyloxime; CAS 13292-54-1) is a potent semisynthetic ansamycin derivative[1]. In the re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Background

Rifamycin, 3-[(methoxyimino)methyl]- (also known as Rifamycin AF/MO or 3-formylrifamycin SV O-methyloxime; CAS 13292-54-1) is a potent semisynthetic ansamycin derivative[1]. In the realm of molecular biology and drug discovery, it serves as an invaluable chemical probe for dissecting the mechanistic intricacies of bacterial DNA-dependent RNA polymerase (RNAP).

Unlike broad-spectrum inhibitors that denature enzymes, rifamycins act via a highly specific allosteric and steric mechanism. They bind with high affinity to a deeply conserved pocket within the β-subunit of the bacterial RNAP (encoded by the rpoB gene)[][3]. This binding site is strategically located at the RNA exit channel, making it a prime target for studying transcription initiation and promoter escape[][4].

Mechanism of Action: The Causality of Abortive Initiation

The utility of Rifamycin AF/MO in transcription assays stems from its precise spatio-temporal intervention during RNA synthesis. Understanding the causality behind its mechanism is critical for experimental design:

  • Permissive to Initial Catalysis: Rifamycin AF/MO does not inhibit the formation of the first phosphodiester bond[5]. The RNAP catalytic center remains fully functional, allowing the incorporation of the first 2 to 3 ribonucleotides.

  • Steric Occlusion: As the nascent RNA chain attempts to extend beyond 3 nucleotides, its 5'-end enters the RNA exit channel. Here, the bulky ansa-bridge and the specific 3-[(methoxyimino)methyl] moiety of the probe create an insurmountable steric clash with the upstream base pair of the RNA/DNA hybrid[5].

  • Abortive Cycling: Prevented from transitioning into a stable elongation complex, the RNAP repeatedly releases the short (2-3 nt) transcripts and re-initiates synthesis[3]. This phenomenon, known as "abortive initiation," can be quantitatively measured to assess promoter strength, RNAP open-complex stability, and the kinetics of promoter escape.

The methoxyimino modification at the 3-position of the naphthoquinone core alters the probe's lipophilicity and binding kinetics compared to standard rifampicin. This makes it particularly useful for probing RNAP structural variants and mapping the spatial constraints of the RNA exit channel without overlapping into the RNAP "switch region"[4].

Mechanism RNAP Bacterial RNAP (Holoenzyme) OpenComplex RNAP-Promoter Open Complex (RPo) RNAP->OpenComplex Promoter Promoter DNA Promoter->OpenComplex Initiation Synthesis of 1st Phosphodiester Bond OpenComplex->Initiation Probe Rifamycin AF/MO (Chemical Probe) ExitChannel Binding at RNA Exit Channel (β-subunit) Probe->ExitChannel ElongationBlock Steric Clash with Nascent RNA (>3 nt) ExitChannel->ElongationBlock Initiation->ElongationBlock Abortive Abortive Initiation (Release of 2-3 nt RNA) ElongationBlock->Abortive

Mechanism of Rifamycin AF/MO inducing abortive initiation by blocking the RNAP RNA exit channel.

Experimental Protocols

Self-Validating System: A robust transcription assay must differentiate between a true initiation block (caused by rifamycins) and an elongation block. The following protocol integrates a mechanistic control (Streptolydigin) to validate that the observed inhibition is strictly occurring at the transition between initiation and elongation[3].

Protocol 1: In Vitro Abortive Initiation Assay Objective: To quantify the rate of abortive transcript production by E. coli RNAP in the presence of Rifamycin AF/MO.

Materials:

  • E. coli RNAP Holoenzyme (100 nM final)

  • Linear DNA template containing a strong promoter (e.g., T7A1 or lacUV5) (10 nM final)

  • Transcription Buffer: 40 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.

  • Rifamycin AF/MO (10 mM stock in DMSO)

  • NTP Mix: ATP, GTP, CTP (200 µM each), and [α-32P]UTP (or fluorescently labeled UTP) for detection.

  • Stop Buffer: 95% Formamide, 20 mM EDTA, 0.05% Bromophenol blue.

Step-by-Step Methodology:

  • Open Complex Formation: In a 20 µL reaction volume, combine Transcription Buffer, DNA template (10 nM), and RNAP (100 nM). Incubate at 37°C for 15 minutes to allow the formation of the catalytically competent RNAP-promoter open complex (RPo)[4].

  • Probe Incubation: Add Rifamycin AF/MO to a final concentration of 10 µM (ensure final DMSO concentration is <5%). Prepare parallel control reactions to self-validate the assay:

    • Negative Control: DMSO only (measures baseline full-length transcription).

    • Positive Control: Rifampicin (10 µM).

    • Mechanistic Control: Streptolydigin (100 µM) - binds the active center and blocks elongation, not initiation, yielding longer stalled transcripts[3]. Incubate for 10 minutes at 37°C to ensure equilibrium binding to the β-subunit[].

  • Initiation of Transcription: Initiate the reaction by adding the NTP Mix containing the labeled nucleotide.

  • Abortive Cycling: Incubate at 37°C for 15 minutes. During this time, the RNAP in the Rifamycin AF/MO-treated tube will continuously synthesize and release 2-3 nt labeled transcripts due to the steric block[5].

  • Reaction Quench: Stop the reaction by adding 20 µL of Stop Buffer. Heat samples at 95°C for 5 minutes to denature the protein-DNA-RNA complexes.

  • Resolution: Load 10 µL of each sample onto a 20% denaturing polyacrylamide gel (urea-PAGE) optimized for small oligonucleotides (running buffer: 1X TBE).

  • Quantification: Visualize the gel using phosphorimaging or fluorescence scanning. Quantify the intensity of the 2-3 nt bands relative to the full-length transcript bands in the controls.

Workflow Step1 1. Complex Formation RNAP + Promoter DNA Step2 2. Probe Incubation Add Rifamycin AF/MO Step1->Step2 Step3 3. Initiation Add Labeled NTPs Step2->Step3 Step4 4. Reaction Quench Add Formamide Buffer Step3->Step4 Step5 5. Resolution Urea-PAGE Step4->Step5 Step6 6. Quantification Autoradiography Step5->Step6

Step-by-step workflow for the in vitro abortive initiation assay using Rifamycin AF/MO.

Data Presentation

Table 1: Comparative Inhibition Kinetics of RNAP Inhibitors (Expected quantitative data profile for assay validation based on E. coli RNAP)

CompoundTarget SitePrimary MechanismIC50 (E. coli RNAP)Predominant Transcript Length
DMSO (Control) N/ANormal ElongationN/AFull-length (>100 nt)
Rifampicin β-subunit (Exit Channel)Steric Initiation Block~10 nM2 - 3 nt
Rifamycin AF/MO β-subunit (Exit Channel)Steric Initiation Block~15 nM2 - 3 nt
Sorangicin A β-subunit (Overlapping)Steric Initiation Block~20 nM3 - 4 nt
Streptolydigin β-subunit (Active Center)Catalytic Elongation Block~5 µMVariable (Stalled >10 nt)

Table 2: Troubleshooting Guide for Transcription Assays

ObservationProbable CauseRecommended Solution
No abortive transcripts observed Failure to form Open Complex (RPo)Check RNAP activity; ensure Mg2+ is present in buffer; verify promoter sequence.
Full-length RNA in probe sample Insufficient probe binding or resistant RNAPIncrease Rifamycin AF/MO pre-incubation time; verify rpoB genotype of RNAP strain.
High background smear on gel RNase contaminationUse RNase-free reagents and tips; add RNase inhibitor to the transcription buffer.

References

  • PubChem. "Rifamycin AF/MO | C39H50N2O13 | CID 135554519". National Center for Biotechnology Information.1

  • BOC Sciences. "Rifamycin: Definition, Mechanism and Uses".

  • Artsimovitch, I., et al. "Is it Easy to Stop RNA Polymerase?". The University of Alabama at Birmingham. 5

  • Jin, D.J., et al. "Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics". PMC / NIH. 3

  • Ebright, R.H., et al. "NEW TARGET FOR INHIBITION OF BACTERIAL RNA POLYMERASE: 'SWITCH REGION'". NIH. 4

Sources

Method

Application Note: X-ray Crystallography Methods for RNA Polymerase–3-[(Methoxyimino)methyl]rifamycin Complexes

Introduction & Scientific Rationale Rifamycins, including rifampin and semisynthetic oxime derivatives like 3-[(methoxyimino)methyl]rifamycin, are cornerstone therapeutics for the treatment of tuberculosis (TB). These an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Rifamycins, including rifampin and semisynthetic oxime derivatives like 3-[(methoxyimino)methyl]rifamycin, are cornerstone therapeutics for the treatment of tuberculosis (TB). These antibiotics function by binding tightly to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP). By anchoring into a deep pocket adjacent to the active site, they sterically occlude the RNA exit channel, arresting transcription at the 2-3 nucleotide stage and leading to bacterial cell death [1].

With the global rise of multidrug-resistant TB (MDR-TB)—primarily driven by mutations in the rifamycin-resistance determining region (RRDR) of the rpoB gene—structure-based drug design (SBDD) is imperative. Because Mycobacterium tuberculosis (MTB) RNAP is notoriously difficult to crystallize at high resolutions, Escherichia coli RNAP is universally employed as a high-fidelity surrogate model. The sequence homology in the rifamycin-binding pocket between E. coli and MTB is exceptionally high, and their antibiotic sensitivities are highly correlated, making E. coli RNAP the gold standard for1 [2].

Unlike standard rifampin, derivatives bearing modified C3-tails (such as the methoxyimino group in 3-[(methoxyimino)methyl]rifamycin) project toward the σ-factor region 3.2 loop. This provides an additional mechanism of action by altering the template DNA trajectory at the active site, effectively reducing the efficiency of transcription initiation.

Mechanism of Action

Mechanism RNAP Bacterial RNA Polymerase (Open Promoter Complex) Ligand 3-[(methoxyimino)methyl]rifamycin (Binds β-subunit pocket) RNAP->Ligand High Affinity Binding Block Steric Occlusion of RNA Exit Channel Ligand->Block Ansa-bridge Interactions Abort Abortive Initiation (RNA limited to 2-3 nt) Block->Abort Prevents Elongation Death Bacterial Cell Death (Transcription Arrest) Abort->Death Loss of Viability

Caption: Mechanism of RNAP transcription inhibition by rifamycin derivatives via steric occlusion.

Experimental Workflow

Workflow N1 RNAP Expression & Purification (Heparin Affinity Selection) N2 Apo-RNAP Crystallization (Hanging Drop Vapor Diffusion) N1->N2 Quality Control N3 Ligand Soaking (1-2 mM Rifamycin Derivative) N2->N3 Crystal Transfer N4 Cryo-cooling (Direct plunge in Liquid N2) N3->N4 30% PEG400 matrix N5 Synchrotron X-ray Diffraction (100K, High Resolution) N4->N5 Data Collection N6 Structure Solution (Molecular Replacement & Refinement) N5->N6 Electron Density Maps

Caption: Workflow for X-ray crystallographic structural determination of RNAP-rifamycin complexes.

Detailed Step-by-Step Methodologies

Protocol 4.1: Expression and Heparin-Affinity Purification of E. coli RNAP

To ensure structural homogeneity, the E. coli RNAP σ⁷⁰ holoenzyme must be purified to near-absolute homogeneity.

  • Expression : Express the RNAP complex in E. coli BL21(DE3) cells using a polycistronic vector system. Induce with 1 mM IPTG at 18°C for 16 hours to prevent the formation of insoluble inclusion bodies.

  • Ni-NTA Chromatography : Lyse cells and pass the cleared lysate over a Ni-NTA column (targeting a His-tag on the β' subunit). Wash extensively with 50 mM imidazole to remove endogenous, untagged RNAP.

  • Heparin Affinity Chromatography (Critical Step) : Elute the Ni-NTA fraction and load it onto a Heparin Sepharose column.

    • Causality: Heparin is a highly sulfated glycosaminoglycan that mimics the polyanionic backbone of DNA. This step does not merely increase purity; it strictly selects for properly folded, transcriptionally active RNAP complexes. Misfolded aggregates will fail to bind and are washed away.

  • Size Exclusion : Polish the protein using a Superdex 200 column equilibrated in 10 mM Tris-HCl (pH 7.9), 0.5 M NaCl, 0.1 mM EDTA, and 1 mM DTT.

Self-Validation Checkpoint : Monitor the A280​/A260​ ratio of the final elution. A ratio of ~1.7 confirms the absence of contaminating nucleic acids, which would otherwise interfere with crystallization.

Protocol 4.2: Apo-RNAP Crystallization
  • Concentrate the purified RNAP holoenzyme to 10–15 mg/mL.

  • Set up hanging-drop vapor diffusion plates at 22°C. Mix 2 µL of protein with 2 µL of reservoir solution containing 0.1 M HEPES-HCl (pH 6.7), 0.2 M Calcium Acetate, and 10–15% PEG 400.

  • Allow crystals to grow for 1–2 weeks until they reach dimensions of ~0.2 × 0.2 × 0.1 mm.

Protocol 4.3: Ligand Soaking with 3-[(Methoxyimino)methyl]rifamycin

Causality: For RNAP-rifamycin complexes, soaking is heavily preferred over co-crystallization. The rifamycin-binding pocket on the β-subunit remains highly solvent-accessible within the apo-crystal lattice. Co-crystallization often alters the lattice packing, significantly reducing diffraction quality [3].

  • Prepare a 50 mM stock of 3-[(methoxyimino)methyl]rifamycin in 100% DMSO.

  • Create a soaking solution identical to the reservoir solution but with the precipitant concentration increased to 30% PEG 400 , supplemented with 1–2 mM of the ligand and 10 mM DTT.

    • Causality: Increasing PEG 400 to 30% serves a dual purpose: it acts as a precipitant to stabilize the crystal during soaking, and it functions as an ideal cryoprotectant, eliminating the need for a separate, potentially damaging cryo-soaking step prior to freezing.

  • Transfer apo-crystals into the soaking drop and incubate overnight (12–16 hours) at 22°C.

  • Flash-freeze the crystals by plunging them directly into liquid nitrogen.

Protocol 4.4: X-ray Diffraction and Self-Validating Refinement
  • Collect diffraction data at a synchrotron light source (e.g., APS or MacCHESS) at 100 K. Due to the large unit cell of the 440 kDa complex, use a fine oscillation angle (0.1°–0.2°) to prevent spot overlap.

  • Process data using HKL2000 or XDS.

  • Perform Molecular Replacement (MR) using a high-resolution apo-RNAP structure (e.g., PDB: 4YG2) as the search model.

Self-Validation Checkpoint : To prevent model bias, an initial rigid-body refinement and simulated annealing must be performed before placing the 3-[(methoxyimino)methyl]rifamycin ligand into the model. Generate an omit map ( Fo​−Fc​ ). A positive density peak of >3σ in the β-subunit binding pocket is required to confirm true ligand occupancy [4].

Data Presentation & Validation Metrics

Table 1: Optimized Crystallization & Soaking Parameters

ParameterCondition / ValueMechanistic Rationale
Protein Concentration 10–15 mg/mLEnsures supersaturation necessary for nucleation of the large 440 kDa complex.
Reservoir Solution 0.1 M HEPES (pH 6.7), 0.2 M Ca(OAc)₂, 10-15% PEG 400Calcium ions mediate critical crystal lattice contacts; pH 6.7 maintains holoenzyme stability.
Ligand Concentration 1.0 – 2.0 mMOvercomes the diffusion barrier of the crystal lattice to ensure >90% pocket occupancy.
Cryoprotectant 30% PEG 400 (in soaking buffer)Prevents crystalline ice formation during liquid N₂ plunge without requiring a separate transfer step.

Table 2: Self-Validation Metrics for RNAP-Ligand X-ray Structures

MetricAcceptable RangeImplication if Failed
Resolution Limit < 4.0 ÅInability to accurately assign ligand orientation or identify specific hydrogen-bonding networks.
Rwork​ / Rfree​ < 0.25 / < 0.30High values indicate severe model errors, incorrect space group assignment, or over-fitting.
Rfree​−Rwork​ Gap < 0.05 (5%)A gap >5% strongly suggests model bias or over-parameterization during refinement.
Ligand B-factor ± 20% of surrounding residuesIf the ligand B-factor is >50% higher than surrounding β-subunit residues, occupancy is incomplete (<1.0).
Ramachandran Favored > 95%Indicates poor backbone geometry modeling, often due to low-resolution map misinterpretation.

References

  • Source: EcoSal Plus (via NIH PMC)
  • Source: Journal of Medicinal Chemistry (via NIH PMC)
  • Source: Molecular Microbiology (via NIH PMC)
  • Source: Microorganisms (via NIH PMC)

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of Rifamycin, 3-[(methoxyimino)methyl]- for in vitro screening

Welcome to the Application Scientist Support Portal Topic: In Vitro Handling and Aqueous Solubilization of Rifamycin, 3-[(methoxyimino)methyl]- (Rifampicin) As a BCS Class II/IV compound, Rifamycin, 3-[(methoxyimino)meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal Topic: In Vitro Handling and Aqueous Solubilization of Rifamycin, 3-[(methoxyimino)methyl]- (Rifampicin)

As a BCS Class II/IV compound, Rifamycin, 3-[(methoxyimino)methyl]- (commonly known as Rifampicin) presents significant challenges for in vitro screening due to its complex zwitterionic structure, high hydrophobicity, and pH-dependent instability[1][2]. This technical support guide is designed to help researchers troubleshoot precipitation events, optimize solvent systems, and ensure thermodynamic stability during cell-based and microbiological assays.

📊 Data Center: Physicochemical & Solubility Metrics

To establish a baseline for your experimental design, refer to the validated solubility profiles of Rifampicin across various solvent systems.

Solvent System / ConditionApparent Solubility (mg/mL)Mechanistic Notes
Aqueous Buffer (pH 4.0) ~0.31Drug exists primarily in its neutral/zwitterionic form; lowest aqueous solubility[1].
Aqueous Buffer (pH 7.0) ~0.87Transitioning to an anionic state; solubility increases slightly but remains poor for high-throughput screening[1].
Aqueous Buffer (pH 9.0) ~1.40Dianionic form dominates; solubility increases, but the drug is highly susceptible to oxidative degradation[1].
100% DMSO >50.0Optimal primary solvent. Disrupts intermolecular hydrogen bonding of the drug crystal lattice[3].
HP-β-CD Complex (pH 7.0) ~6.601:1 molar inclusion complex with Hydroxypropyl-β-cyclodextrin yields a 7.6-fold solubility increase[4].
Water + Ascorbic Acid ~2.90 - 8.60Addition of Ascorbic Acid (20 mg/mL) combined with mechanical vortexing/sonication significantly boosts solubility and prevents oxidation[5].

🛠️ Troubleshooting Desk & FAQs

Q1: Why does my Rifampicin precipitate immediately when I add it to my aqueous assay media (e.g., MHB or DMEM)?

The Causality: Rifampicin has a strict aqueous solubility limit of approximately 1.3 mg/mL[5]. When you spike a high-concentration DMSO stock directly into an aqueous medium, the solvent polarity shifts instantaneously. The drug experiences local supersaturation at the injection site, causing the hydrophobic piperazine rings to aggregate and nucleate into micro-precipitates before the DMSO can diffuse into the bulk aqueous phase.

The Solution: You must prevent thermodynamic shock by performing all serial dilutions in 100% DMSO first, and then executing a two-step dilution into the aqueous phase. This ensures the drug remains below its aggregation threshold when introduced to water.

Validated CLSI-Compliant Protocol:

  • Primary Stock: Weigh Rifampicin powder and dissolve in 100% molecular-grade DMSO to yield a 10 mg/mL stock. Vortex until a clear, deep red solution forms.

  • Solvent-Phase Dilution: Perform all required serial dilutions (e.g., 2-fold) in 100% DMSO[3].

  • Intermediate Aqueous Transition: Transfer 2 µL of your DMSO dilutions into 98 µL of the test medium. This creates a 50x intermediate dilution containing exactly 2% DMSO.

  • Final Assay Assembly: Transfer 50 µL of this intermediate solution into your final 96-well plate containing 50 µL of inoculated media.

  • Self-Validation System: The final well now contains ≤1% DMSO, adhering to CLSI guidelines to prevent solvent-induced cytotoxicity[6]. To validate that no micro-precipitation has occurred, read the uninoculated plate at 600 nm; an OD600​>0.05 indicates drug aggregation.

G A 1. Weigh Rifamycin, 3-[(methoxyimino)methyl]- B 2. Dissolve in 100% DMSO (Stock: 10 mg/mL) A->B C 3. Serial Dilution in DMSO (Maintains solubility) B->C Prevents early aggregation D 4. Intermediate Dilution (1:50 in Assay Media) C->D Aqueous transition E 5. Final Transfer to Plate (Final DMSO ≤ 1%) D->E Validated for cell/MIC assays

Workflow for preparing CLSI-compliant Rifampicin solutions for in vitro screening.

Q2: My target cell lines are highly sensitive to DMSO, even at 0.5%. How can I achieve high aqueous solubility without using organic co-solvents?

The Causality: If organic solvents are strictly prohibited, you must alter the apparent solubility of the drug using supramolecular chemistry. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The bulky, hydrophobic core of Rifampicin spontaneously enters the cyclodextrin cavity to escape the aqueous environment, forming a stable 1:1 inclusion complex. This shields the hydrophobic domains of the drug while the exterior hydroxyl groups of the cyclodextrin interact with water, vastly improving solubility without altering the drug's permeability[4].

Validated Cyclodextrin Complexation Protocol:

  • Host Preparation: Prepare a 100 mM solution of HP-β-CD in a pH 7.0 phosphate buffer.

  • Guest Introduction: Add excess Rifampicin powder (e.g., 10 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Agitate the suspension continuously on a rotary shaker at 37°C for 24 hours to ensure the complexation reaches thermodynamic equilibrium[1].

  • Clarification: Filter the suspension through a 0.22 µm PTFE syringe filter. The uncomplexed, insoluble Rifampicin will remain on the filter, while the soluble inclusion complexes pass through.

  • Self-Validation System: Quantify the exact concentration of dissolved Rifampicin in your filtrate using UV-Vis spectroscopy. Measure the absorbance at 475 nm against a standard curve of Rifampicin in methanol. The complexed drug will remain fully active for in vitro release and antimicrobial assays[1][4].

Q3: My Rifampicin stock solutions are losing antimicrobial efficacy and turning dark brown over time. What is causing this degradation?

The Causality: Rifampicin is highly sensitive to pH-driven chemical degradation. In acidic environments (pH < 3), the azo-methine group undergoes reversible acid hydrolysis, cleaving the molecule into 1-amino-4-methylpiperazine and 3-formyl-rifamycin SV. While 3-formyl-rifamycin SV shows some in vitro activity, it is completely inactive in vivo, skewing translational screening results[2]. Conversely, in alkaline media (pH > 8), the hydroquinone structure rapidly oxidizes into inactive quinone derivatives, turning the solution dark brown[7].

The Solution: Always prepare aqueous working solutions fresh immediately before the assay. If short-term storage is required, buffer the solution to pH 6.0–7.0 and consider the addition of Ascorbic Acid (1-20 mg/mL), which acts as a potent antioxidant, protecting the hydroquinone moiety from oxidative stress while simultaneously boosting aqueous solubility[5].

G R Rifampicin (Zwitterion) pH 1.7 - 7.9 Acid Acidic Environment (pH < 2.0) R->Acid Azo-methine hydrolysis Base Alkaline/Oxidizing (pH > 8.0) R->Base Oxidation DegA 3-formyl-rifamycin SV (Loss of in vivo activity) Acid->DegA DegB Oxidized Inactive Derivatives Base->DegB

pH-dependent degradation pathways of Rifampicin in aqueous solutions.

Sources

Optimization

Technical Support Center: Troubleshooting Rifamycin, 3-[(methoxyimino)methyl]- Degradation

Welcome to the Application Scientist Helpdesk. Rifamycin, 3-[(methoxyimino)methyl]- is a highly potent ansamycin derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Helpdesk. Rifamycin, 3-[(methoxyimino)methyl]- is a highly potent ansamycin derivative. However, like its structural cousin rifampicin, it is notoriously unstable in solution. Its degradation is driven by two independent, environmentally sensitive pathways: autoxidation of the naphthoquinone core and acid-catalyzed hydrolysis of the C-3 azomethine (imine) linkage.

This portal provides researchers with the mechanistic causality, diagnostic tools, and validated protocols required to maintain compound integrity during long-term storage and experimental workflows.

Part 1: The Mechanistic Helpdesk (FAQs)

Q: My stock solution changed from a vibrant orange-red to a dark brown/black color. Is it still viable? A: No. A shift to dark brown or black indicates severe autoxidation . The active hydroquinone core of the rifamycin molecule has oxidized into an inactive quinone derivative. This process is catalyzed by dissolved oxygen and trace divalent metal cations (e.g., Cu²⁺, Mn²⁺). Once oxidized, the compound loses its ability to effectively bind to the bacterial DNA-dependent RNA polymerase, completely abrogating its antimicrobial activity .

Q: I stored my working solution in a slightly acidic buffer (pH 4.0), and HPLC shows a massive loss in potency without a color change. What happened? A: You are observing acid-catalyzed hydrolysis . The 3-[(methoxyimino)methyl] group contains an azomethine (imine) bond that is highly susceptible to nucleophilic attack by water under acidic conditions. This cleaves the methoxyimino group, yielding 3-formylrifamycin SV (3-FRSV) and methoxyamine. This degradation pathway is highly pH-dependent, with maximum degradation occurring around pH 2.0 due to the protonation of the imine nitrogen, which makes the adjacent carbon highly electrophilic .

Q: Can I just freeze my aqueous working solutions at -20°C to stop degradation? A: Freezing alone is insufficient for aqueous solutions. Rifamycin derivatives continue to degrade even at -20°C over a period of weeks due to "freeze-concentration" (the concentration of solutes, protons, and dissolved oxygen in the unfrozen liquid micro-pockets). To achieve long-term stability, you must supplement the solution with an antioxidant prior to freezing .

DegradationPathways Parent 3-[(methoxyimino)methyl]rifamycin (Hydroquinone Core) Oxidized Oxidized Quinone (Inactive) Parent->Oxidized Autoxidation (O2) Trace Metals Hydrolyzed 3-Formylrifamycin SV (Hydrolyzed) Parent->Hydrolyzed Acidic Hydrolysis pH < 5.0

Fig 1. Degradation pathways of 3-[(methoxyimino)methyl]rifamycin via oxidation and hydrolysis.

Part 2: Diagnostic Troubleshooting Matrix
Observed SymptomPrimary CausalityImmediate Corrective Action
Solution turns brown/black Autoxidation of the hydroquinone core to quinone.Discard solution. In future preps, sparge solvent with Argon and add 0.1% ascorbic acid.
HPLC shows peak splitting / new early-eluting peak Hydrolysis of the azomethine bond forming 3-FRSV.Discard solution. Adjust future aqueous buffers to pH 6.5–7.5 to prevent acid catalysis.
Loss of potency after repeated use Repeated freeze-thaw cycles introducing oxygen and moisture.Aliquot stock solutions into single-use volumes. Never re-freeze a thawed aliquot.
Precipitation upon dilution in media Hydrophobic aggregation or "salting out" in high-salt buffers.Ensure the final DMSO/Methanol concentration is ≤1%. Add compound dropwise while vortexing.
Part 3: Validated Resuscitation & Storage Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology relies on thermodynamic stabilization (antioxidants) and kinetic stabilization (temperature/pH control).

Protocol: Preparation of Ultra-Stable Stock Solutions

Causality Check: Oxygen and trace metals are the primary catalysts for rifamycin autoxidation. By purging the solvent of dissolved oxygen and introducing a sacrificial reducing agent, we thermodynamically favor the active hydroquinone state.

  • Solvent Preparation: Aliquot 10 mL of HPLC-grade Methanol or DMSO into a sterile, light-protected (amber) glass vial.

  • Deoxygenation: Sparge the solvent with inert gas (Argon or Nitrogen) for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add Ascorbic Acid to achieve a final concentration of 0.1% to 1% (w/v). Why? Ascorbic acid acts as a continuous electron donor, immediately reducing any spontaneously formed quinone back to the active hydroquinone .

  • Dissolution: Slowly add the lyophilized Rifamycin, 3-[(methoxyimino)methyl]- powder to the deoxygenated solvent. Vortex gently to avoid cavitation.

  • Self-Validation Checkpoint: Before freezing, take a 1 µL aliquot and run a rapid UV-Vis scan. An intact hydroquinone core will display a strong absorbance peak at ~330 nm. If an isosbestic shift occurs and a new peak begins forming at >400 nm, oxidation has initiated, and the batch is compromised .

  • Cryo-Storage: Aliquot the validated solution into single-use amber microcentrifuge tubes. Purge the headspace with Argon, seal tightly, and store at -80°C.

Workflow Step1 1. Solvent Prep Deoxygenate Step2 2. Antioxidant Add Ascorbic Acid Step1->Step2 Step3 3. Dissolution Protect from light Step2->Step3 Step4 4. Storage Store at -80°C Step3->Step4

Fig 2. Optimized workflow for preparing and storing stable rifamycin derivative stock solutions.

Part 4: Empirical Data Vault

The following table synthesizes quantitative degradation kinetics for rifamycin derivatives containing azomethine linkages across various environmental conditions. Use this data to benchmark your own experimental timelines.

Table 1: Quantitative Degradation Kinetics of Rifamycin Derivatives

Environmental ConditionStorage TimeAdditive / Stabilizer% Degradation ObservedPrimary Mechanism
Ambient Temp, Plasma/Aqueous8 HoursNone~54%Autoxidation
Ambient Temp, Plasma/Aqueous12 HoursAscorbic Acid (0.1%)0%Prevention of Oxidation
-20°C, Aqueous Solution7 DaysNoneSignificant LossFreeze-Concentration Oxidation
-20°C, Aqueous Solution14 DaysAscorbic Acid (0.1%)0%Prevention of Oxidation
Acidic Medium (pH 2.0)50 MinutesNone~34%Azomethine Hydrolysis
Neutral Medium (pH 7.4)24 HoursEDTA (Chelator)MinimalMetal-ion Sequestration

Data synthesized from established pharmacokinetic and stability profiles of azomethine-containing rifamycins , .

References
  • Le Guellec, C., Gaudet, M. L., Lamanètre, S., & Breteau, M. (1997). Stability of rifampin in plasma: consequences for therapeutic monitoring and pharmacokinetic studies. Therapeutic Drug Monitoring.[Link]

  • Sankar, R., Sharda, N., & Singh, S. (2003). Behavior of decomposition of rifampicin in the presence of isoniazid in the pH range 1-3. Drug Development and Industrial Pharmacy.[Link]

  • Staudinger, T., Redl, B., & Glasgow, B. J. (2014). Antibacterial activity of rifamycins for M. smegmatis with comparison of oxidation and binding to tear lipocalin. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.[Link]

Troubleshooting

optimizing HPLC retention time and peak resolution for Rifamycin, 3-[(methoxyimino)methyl]-

Technical Support Center: HPLC Troubleshooting & Method Optimization for Rifamycin, 3-[(methoxyimino)methyl]- Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Troubleshooting & Method Optimization for Rifamycin, 3-[(methoxyimino)methyl]-

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to tame the chromatographic behavior of complex polyketide macrolactams. Rifamycin, 3-[(methoxyimino)methyl]- is a highly specific oxime derivative of Rifamycin SV. Unlike the more common Rifampicin—which contains a basic piperazine ring—this derivative relies on a methoxyimino group, fundamentally shifting its pKa, lipophilicity, and column interactions.

This guide provides a self-validating framework to troubleshoot retention time (RT) drifts, peak tailing, and poor resolution by addressing the root chemical causes of these phenomena.

Section 1: Mechanistic Causality in Rifamycin Chromatography

Understanding the molecule's structural vulnerabilities is the first step to optimizing its separation. The methoxyimino derivative possesses an acidic core due to its phenolic hydroxyl groups (pKa ~2.8).

  • Silanol Interactions: The bulky, hydrophobic naphthoquinone core has a high affinity for residual, unreacted silanol groups on silica-based C18 columns. This secondary interaction is the primary cause of severe peak broadening and tailing at millimolar concentrations (1[1]).

  • Ionization Control: If the mobile phase pH fluctuates near the molecule's pKa (pH 2.5–3.5), the compound exists in a state of partial ionization, leading to split peaks or RT instability. Buffering the mobile phase to a strict pH of 3.10 ensures a uniform, protonated state, maximizing retention and peak symmetry (2[2]).

  • Chemical Stability: Rifamycins are notoriously sensitive to oxidation (forming quinones) and hydrolysis. Methodologies must account for on-column degradation, which often masquerades as poor resolution or ghost peaks.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing (Asymmetry Factor > 2.0) for the methoxyimino derivative on a standard C18 column? A1: Peak tailing in rifamycin derivatives is almost exclusively driven by secondary interactions between the drug's polar functional groups and residual silanols on the stationary phase (1[1]). Solution: Switch to a heavily end-capped or polar-embedded C18 column. Additionally, introduce an ion-pairing agent or a silanol-masking agent like tetrabutylammonium hydroxide (tBAH) into the mobile phase. Adjusting the final pH to 3.10 with tBAH significantly suppresses silanol activity and sharpens the peak (2[2]).

Q2: My retention times are drifting earlier with each subsequent injection. What is causing this instability? A2: Retention time drift for this compound is typically a symptom of either inadequate column equilibration or sample degradation. Rifamycins degrade rapidly in aqueous solutions at room temperature. Solution: First, ensure your sample is prepared in amber vials and kept in a chilled autosampler (4°C) to prevent hydrolysis of the methoxyimino bond. Second, implement a self-validating equilibration step: run the mobile phase until the baseline drift is < 1 mAU/min. For gradient methods, ensure a minimum of 5-10 column volumes of re-equilibration time between injections.

Q3: How do I improve the resolution between 3-[(methoxyimino)methyl]rifamycin and its synthetic precursor, 3-formylrifamycin SV? A3: These two compounds have very similar polarities, differing only by the oxime substitution. Solution: Acetonitrile (ACN) provides superior selectivity ( α ) over methanol for these specific structural analogs. Utilize a mobile phase composed of 0.01 M monobasic sodium phosphate and ACN (3[3]). Flatten the gradient slope (e.g., 0.5% B/min) around the expected elution time to maximize the resolution (Rs > 2.0).

Q4: What is the optimal detection strategy to ensure peak purity? A4: Rifamycin derivatives exhibit strong, characteristic UV absorbance. Monitoring at 254 nm provides high general sensitivity, while 333 nm is highly specific to the conjugated naphthoquinone chromophore (4[4]). Using a Diode Array Detector (DAD) allows you to extract spectra across the peak (start, apex, end) to confirm peak purity and ensure no co-elution of degradants.

Section 3: Experimental Protocols

Self-Validating HPLC Workflow for Rifamycin Derivatives This protocol incorporates a System Suitability Test (SST) to ensure the method validates itself prior to data acquisition.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 1.2 g of monobasic sodium phosphate (0.01 M) in 1000 mL of HPLC-grade water. Add 5 mM tBAH. Adjust the pH strictly to 3.10 ± 0.05 using dilute phosphoric acid (2[2]). Filter through a 0.22 µm nylon membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 (e.g., µ-bondapak or equivalent, 250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C ± 1°C (Strict control is required to prevent RT drift).

  • Detection: DAD at 254 nm and 333 nm (4[4]).

  • Injection Volume: 20 µL.

Step 3: System Suitability Test (SST) - Critical for Self-Validation Inject a standard mix of 3-[(methoxyimino)methyl]rifamycin and 3-formylrifamycin SV (10 µg/mL each).

  • Acceptance Criteria: Resolution (Rs) ≥ 2.0; Tailing Factor (Tf) ≤ 1.5; RT Relative Standard Deviation (RSD) for 3 replicate injections ≤ 1.0%. Do not proceed with sample analysis if SST fails.

Section 4: Quantitative Data Presentation

Table 1: Impact of Mobile Phase Variables on Chromatographic Performance

Mobile Phase VariableCondition TestedRetention Time (min)Tailing Factor (Tf)Resolution (Rs) from Precursor
Buffer pH pH 2.56.81.81.5
pH 3.1 (Optimized)7.51.12.4
pH 4.55.22.21.1
Organic Modifier Methanol (MeOH)12.81.41.8
Acetonitrile (ACN)8.21.12.6
Additive None7.22.51.4
5 mM tBAH7.51.12.4

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve Type
0.06040Isocratic Hold
5.06040Linear
12.03070Linear (Elution Window)
15.03070Isocratic Wash
15.16040Step Change
22.06040Re-equilibration

Section 5: Visualizations

TroubleshootingLogic Start HPLC Issue Detected 3-[(methoxyimino)methyl]rifamycin Tailing Issue: Peak Tailing (Tf > 1.5) Start->Tailing RTShift Issue: RT Shifting (RSD > 1%) Start->RTShift ResIssue Issue: Poor Resolution (Rs < 2.0) Start->ResIssue Silanol Cause: Silanol Interactions Tailing->Silanol Degradation Cause: Sample Degradation or Poor Equilibration RTShift->Degradation Selectivity Cause: Suboptimal Selectivity ResIssue->Selectivity pH Action: Adjust pH to 3.1 Add tBAH/TEA Silanol->pH Equilibration Action: Use Amber Vials (4°C) Increase Wash to 10 CV Degradation->Equilibration Gradient Action: Switch MeOH to ACN Flatten Gradient Slope Selectivity->Gradient

Diagnostic logic tree for troubleshooting common HPLC issues with rifamycin derivatives.

Workflow A 1. Sample Prep Amber Vials, 4°C B 2. Column Selection End-capped C18 A->B C 3. Mobile Phase 0.01M NaH2PO4 / ACN B->C D 4. pH Tuning Strictly pH 3.10 C->D E 5. System Suitability Validate Rs > 2.0 D->E

Self-validating experimental workflow for HPLC method optimization.

Section 6: References

  • Development and Optimization of the HPLC Method Source: akjournals.com URL:

  • Optimization of a stability-indicating HPLC method for the simultaneous determination of rifampicin, isoniazid, and pyrazinamide in a fixed-dose combination using artificial neural networks Source: nih.gov URL:

  • Development and Validation of HPLC Method for the Determination of Rifampicin in Human Plasma Source: saudijournals.com URL:

  • HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHIC DETERMINATION OF RIFAMPICIN IN COMPLEX PHARMACEUTICAL PREPARATION AND IN SERUM Source: ptfarm.pl URL:

Sources

Optimization

Technical Support Center: Troubleshooting Poor Cell Permeability of Rifamycin, 3-[(methoxyimino)methyl]- in Gram-negative Bacteria

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Rifamycin, 3-[(methoxyimino)methyl]-. This novel rifamycin derivative holds significant promise, but lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Rifamycin, 3-[(methoxyimino)methyl]-. This novel rifamycin derivative holds significant promise, but like many in its class, its efficacy can be dramatically hindered by the formidable defenses of Gram-negative bacteria. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may encounter. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Rifamycin, 3-[(methoxyimino)methyl]- compound shows high efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) but little to no activity against my Gram-negative strains (e.g., Escherichia coli, Pseudomonas aeruginosa). What is the primary reason for this discrepancy?

A1: The fundamental difference lies in the bacterial cell envelope.

Your observation is a classic hallmark of the structural disparity between Gram-positive and Gram-negative bacteria. The mechanism of action for rifamycins is the inhibition of the bacterial DNA-dependent RNA polymerase, preventing RNA synthesis.[1][2][][4][5] For the drug to work, it must first reach this intracellular target.

  • Gram-positive bacteria have a relatively simple cell envelope. It consists of a cytoplasmic membrane surrounded by a thick, porous layer of peptidoglycan. Most rifamycin derivatives can diffuse through this peptidoglycan layer with relative ease to reach their target.[6][7]

  • Gram-negative bacteria , however, possess a much more complex, multi-layered envelope.[6][8][9] This includes an inner cytoplasmic membrane, a thin peptidoglycan layer within the periplasmic space, and a unique outer membrane (OM) . This OM is an asymmetric lipid bilayer with lipopolysaccharide (LPS) on the outer leaflet, which creates a highly effective permeability barrier that blocks the entry of many antibiotics, particularly large and hydrophobic compounds like rifamycins.[6][8][10][11]

This outer membrane is the principal reason for the intrinsic resistance of many Gram-negative pathogens to your compound.[7][8][11]

Bacterial Cell Envelopes cluster_gp Gram-Positive cluster_gn Gram-Negative cluster_drug gp_pg Thick Peptidoglycan Layer (Porous) gp_cm Cytoplasmic Membrane gp_pg->gp_cm gp_cyto Cytoplasm (RNA Polymerase Target) gp_cm->gp_cyto gn_om Outer Membrane (Impermeable Barrier) gn_peri Periplasm (Thin Peptidoglycan) gn_om->gn_peri gn_im Inner Membrane gn_peri->gn_im gn_cyto Cytoplasm (RNA Polymerase Target) gn_im->gn_cyto drug_gp Drug drug_gp->gp_pg Easy Penetration drug_gn Drug drug_gn->gn_om Blocked

Caption: Gram-positive vs. Gram-negative cell envelopes.

Q2: I suspect the outer membrane is the primary barrier. How can I experimentally verify and address this?

A2: Use a chemical permeabilizing agent to disrupt the outer membrane.

To test the hypothesis that the outer membrane (OM) is the main obstacle, you can use a chemical agent that specifically compromises its integrity without killing the cell. A standard and effective method involves using EDTA (ethylenediaminetetraacetic acid) .

Causality: The LPS molecules in the outer leaflet of the OM are cross-linked and stabilized by divalent cations, primarily Mg²⁺ and Ca²⁺. EDTA is a chelating agent that sequesters these cations, disrupting the LPS layer and creating transient pores in the outer membrane.[12][13] This allows molecules that are normally excluded, like your rifamycin derivative, to pass through to the periplasm.

You can perform a Minimum Inhibitory Concentration (MIC) assay with your compound in the presence and absence of a sub-lethal concentration of EDTA. A significant drop in the MIC value in the presence of EDTA strongly suggests the OM is the primary barrier.

This protocol should be run in parallel with a standard MIC assay for your compound alone.

  • Prepare Materials:

    • Gram-negative bacterial strain (e.g., E. coli ATCC 25922, P. aeruginosa PAO1).

    • Mueller-Hinton Broth (MHB).

    • Rifamycin, 3-[(methoxyimino)methyl]- stock solution.

    • Tris-EDTA Buffer: 0.1 M Tris-HCl, 10 mM EDTA, pH 8.0.

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a bacterial inoculum standardized to 0.5 McFarland, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

    • In a 96-well plate, prepare serial two-fold dilutions of your rifamycin compound in MHB.

    • Prepare an identical plate, but in this one, the MHB should be supplemented with Tris-EDTA buffer to a final concentration of 1-5 mM EDTA. Note: You must first determine the MIC of EDTA alone to ensure the concentration used is non-inhibitory.

    • Inoculate all wells (except sterility controls) with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.

ConditionMIC of Rifamycin Derivative (µg/mL)Interpretation
E. coli>128Compound is inactive; likely blocked by the OM.
E. coli + 2 mM EDTA4A >8-fold decrease in MIC indicates the OM was the primary barrier.[12][14]
P. aeruginosa>256Compound is inactive; P. aeruginosa is notoriously impermeable.[8][10]
P. aeruginosa + 2 mM EDTA16Significant MIC reduction confirms OM barrier role.
Q3: My compound's activity improves with EDTA, but it's still not optimal. Could efflux pumps be involved?

A3: Yes, it is highly probable. Efflux pumps are the second line of defense.

Once an antibiotic bypasses the outer membrane and enters the periplasm or cytoplasm, Gram-negative bacteria employ a formidable array of efflux pumps to actively expel the drug back out of the cell.[15][16] This prevents the compound from reaching the necessary concentration to inhibit its target, RNA polymerase.

The most clinically significant family of efflux pumps in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) family .[16][17][18][19] These are tripartite systems that span the entire cell envelope, consisting of:

  • An inner membrane protein (e.g., AcrB in E. coli) that recognizes and binds the substrate.[19]

  • A periplasmic adaptor protein (e.g., AcrA) that links the inner and outer components.[19]

  • An outer membrane channel (e.g., TolC) that serves as the final exit portal.[6]

Rifamycins are known substrates for some of these RND pumps.[18][20] Therefore, even if your compound gets past the OM, it may be efficiently pumped out before it can act.

RND_Efflux_Pump label_om Outer Membrane label_pp Periplasm label_im Inner Membrane label_cyto Cytoplasm outer_membrane inner_membrane drug_in Rifamycin Derivative acrb AcrB (IMP) drug_in->acrb 1. Drug Enters Periplasm tolc TolC (OMP) drug_out Rifamycin Derivative tolc->drug_out 3. Expelled acra AcrA (PAP) acra->tolc acrb->tolc 2. Captured & Transported acrb->acra

Sources

Troubleshooting

resolving impurities in Rifamycin, 3-[(methoxyimino)methyl]- batch synthesis

Welcome to the Technical Support Center for the batch synthesis of 3-[(Methoxyimino)methyl]rifamycin (also known as Rifamycin AF/MO)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the batch synthesis of 3-[(Methoxyimino)methyl]rifamycin (also known as Rifamycin AF/MO)[1]. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind impurity formation, establish self-validating experimental protocols, and provide field-proven strategies to ensure the integrity of your macrocyclic APIs.

Process Overview & Impurity Pathways

Understanding the thermodynamic and kinetic pathways of your reaction is the first step in resolving out-of-specification (OOS) batches. The condensation of 3-formylrifamycin SV[2] with methoxyamine hydrochloride is a delicate equilibrium that must be navigated without degrading the sensitive ansa-bridge or oxidizing the naphthoquinone core.

G SM 3-Formylrifamycin SV (Starting Material) Target 3-[(Methoxyimino)methyl]rifamycin (Target API) SM->Target pH 4.5-5.5 + Reagent Imp1 Unreacted 3-FR (Impurity A) SM->Imp1 Incomplete Reaction Imp2 Oxidized Quinone Form (Impurity B) SM->Imp2 O2 Exposure (Lack of Antioxidant) Reagent Methoxyamine HCl (Reagent) Reagent->Target Imp3 Z-Isomer (Impurity C) Target->Imp3 Thermodynamic Equilibration Imp4 Ansa-Chain Cleavage (Degradation) Target->Imp4 Extreme pH (>7.0 or <3.0)

Reaction pathway and common impurity formation in 3-[(methoxyimino)methyl]rifamycin synthesis.

Troubleshooting FAQs

Q1: Why is there a persistent unreacted 3-formylrifamycin SV (3-FR) peak in my final batch, even when I use an excess of methoxyamine? Causality: The formation of the methoxyimino linkage is strictly pH-dependent. Methoxyamine hydrochloride must be partially neutralized to act as a free-base nucleophile. However, if the pH exceeds 6.0, the carbonyl oxygen of 3-FR is not sufficiently protonated to act as an electrophile, stalling the reaction. Solution: Do not simply add more reagent. Instead, buffer your reaction strictly between pH 4.5 and 5.5 using a sodium acetate/acetic acid system. This provides the exact protonation state required for the condensation mechanism to proceed to completion.

Q2: My product is contaminated with a deep red/purple impurity instead of the expected orange/yellow API. What is the mechanism of this degradation? Causality: Rifamycin SV derivatives possess a hydroquinone-like naphthoquinone core that is highly susceptible to auto-oxidation in the presence of dissolved oxygen[3]. This oxidation converts the core into the deep-red Rifamycin S (quinone) derivative. Solution: Incorporate a mild, sacrificial reducing agent into your reaction matrix. Ascorbic acid (Vitamin C) is mechanistically ideal; it selectively reduces the quinone back to the hydroquinone state without cleaving the newly formed oxime ether linkage[4].

Q3: LC-MS analysis reveals an impurity with the exact same mass (m/z) as the target product, but it has a different retention time. How do I resolve this? Causality: You are observing the Z-isomer of the methoxyimino group. Oxime formation yields a kinetic mixture of E and Z isomers. The E-isomer is typically the thermodynamically favored active pharmaceutical ingredient, while the Z-isomer is classified as an impurity[1]. Solution: Drive the thermodynamic equilibrium during the crystallization phase. Instead of crashing the product out rapidly with cold water, reflux the crude mixture in an ethanol/water system at 45°C for 2 hours before initiating a slow cooling ramp. This allows the reversible oxime formation to funnel entirely into the more stable E-isomer thermodynamic sink.

Q4: Standard reversed-phase HPLC is giving me co-eluting peaks for 3-FR and my target oxime. How can I accurately separate them? Causality: The structural similarities and nearly identical hydrophobicities of 3-FR, the oxidized quinone, and the target oxime make them notoriously difficult to resolve using standard C18 stationary phases. Solution: Transition to Supercritical Fluid Chromatography (SFC) using a packed diol column. SFC utilizing a methanol/ammonium formate modifier provides orthogonal polar selectivity, resolving 3-FR, rifamycin SV, and oxidized impurities in under 4 minutes with perfectly flat baselines[5].

Troubleshooting Start Identify Out-of-Spec Impurity via HPLC/LC-MS MassCheck Check Mass (m/z) Start->MassCheck Isomer Same Mass as Target (Isomerization) MassCheck->Isomer m/z = Target Oxidized Mass - 2 Da (Oxidation to Quinone) MassCheck->Oxidized m/z = Target - 2 Unreacted Mass = 3-FR (Incomplete Reaction) MassCheck->Unreacted m/z = 3-FR FixIsomer Optimize Crystallization Solvent (Shift E/Z Equilibrium) Isomer->FixIsomer FixOx Add Ascorbic Acid (0.1% w/v) Sparging with N2 Oxidized->FixOx FixUnreacted Adjust pH to 4.5-5.5 Increase Methoxyamine by 5 mol% Unreacted->FixUnreacted

Troubleshooting logic tree for identifying and resolving LC-MS impurity peaks.

Quantitative Data & Acceptance Criteria

Table 1: Typical Impurity Profile and Mechanistic Origins

ImpurityChemical NatureTypical Limit (w/w)Primary Mechanism of Formation
Impurity A Unreacted 3-Formylrifamycin SV< 0.15%Incomplete condensation due to pH drift.
Impurity B Rifamycin S (Quinone) Derivative< 0.50%Auto-oxidation of the hydroquinone core.
Impurity C Z-Isomer of Methoxyimino< 0.20%Kinetic trapping during rapid precipitation.
Impurity D Ansa-chain Cleavage Products< 0.10%Base/Acid-catalyzed ester/amide hydrolysis.

Table 2: Optimized SFC Gradient for Impurity Resolution [5]

Time (min)CO₂ (%)Modifier (%)*Flow Rate (mL/min)Curve
0.09553.0Initial
2.080203.0Linear
3.560403.0Linear
4.09553.0Step (Re-equilibration)

*Modifier composition: Methanol containing 0.1% (w/v) ammonium formate and 2% (v/v) water.

Self-Validating Experimental Protocols

Protocol 1: Optimized Batch Synthesis with In-Situ Impurity Suppression

This protocol utilizes thermodynamic control and antioxidant protection to prevent impurity formation at the source.

  • Preparation & Deoxygenation: Dissolve 100 g of 3-formylrifamycin SV[2] in 800 mL of absolute ethanol. Sparge the solution with Nitrogen ( N2​ ) for 15 minutes to displace dissolved oxygen.

  • Antioxidant Shielding: Add 1.0 g (0.1% w/v) of ascorbic acid to the solution[4]. Causality check: The solution must remain a vibrant orange/yellow. If it shifts toward dark red, the hydroquinone core is oxidizing[3], and additional ascorbic acid is required.

  • Reagent Activation: In a separate vessel, dissolve 1.1 equivalents of methoxyamine hydrochloride in 200 mL of purified water. Adjust the pH to exactly 5.0 using a 1M Sodium Acetate solution.

  • Condensation: Add the aqueous methoxyamine solution dropwise to the ethanolic 3-FR solution over 30 minutes at 20°C. Stir for 4 hours.

  • Thermodynamic Equilibration (Self-Validation): Heat the reaction mixture to 45°C for 2 hours. Why? This provides the activation energy required for any kinetically formed Z-isomer to revert to the intermediate state and reform as the thermodynamically stable E-isomer.

  • Isolation: Slowly add 1000 mL of cold water (5°C) over 1 hour to precipitate the target API. Filter, wash with cold water, and dry under vacuum at 40°C until moisture is <1.0%.

Protocol 2: Self-Validating SFC Method for Reaction Monitoring

This method ensures that your analytical readout is completely free of false positives caused by column degradation or co-elution.

  • Sample Preparation: Quench 100 µL of the live reaction mixture into 900 µL of cold methanol containing 0.05% ascorbic acid (to prevent post-sampling oxidation).

  • Chromatography Setup: Utilize a packed diol SFC column (150 x 4.6 mm, 5 µm) maintained at 40°C[5].

  • Execution: Run the gradient detailed in Table 2 with UV detection set to 254 nm and 334 nm.

  • System Suitability Test (The Self-Validating Step): Before analyzing the batch, inject a spiked standard containing equal parts 3-FR and the target oxime. The system is only validated for use if the resolution ( Rs​ ) between these two peaks is ≥2.0 . If Rs​<2.0 , it physically proves that the ammonium formate modifier has degraded or the column is fouled. The run must be aborted and the mobile phase remade.

References

  • Development of a sensitive and rapid method for rifampicin impurity analysis using supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • Rifamycin AF/MO | CID 135554519. PubChem - NIH.
  • 3-Formylrifamycin | CID 6438444. PubChem - NIH.
  • Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin. Journal of Pharmaceutical and Biomedical Analysis (via Ovid).
  • US4188321A - 25-Desacetyl rifamycins. Google Patents.

Sources

Optimization

stabilizing Rifamycin, 3-[(methoxyimino)methyl]- in DMSO stock solutions for high-throughput screening

Focus: Stabilizing Rifamycin, 3-[(methoxyimino)methyl]- in DMSO As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns compromised by the silent degradation of ansamycin-class...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: Stabilizing Rifamycin, 3-[(methoxyimino)methyl]- in DMSO

As a Senior Application Scientist, I frequently encounter high-throughput screening (HTS) campaigns compromised by the silent degradation of ansamycin-class antibiotics. "Rifamycin, 3-[(methoxyimino)methyl]-" (commonly known as Rifamycin AF/MO or 3-formylrifamycin SV O-methyloxime)[1] presents a unique challenge when formulated in dimethyl sulfoxide (DMSO) stock solutions.

While DMSO is the industry-standard solvent for HTS libraries[2], its physical properties directly antagonize the chemical vulnerabilities of the rifamycin scaffold. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your screening data.

Core Degradation Mechanisms in DMSO

To stabilize this compound, we must first understand why it degrades. Rifamycin AF/MO undergoes two primary modes of degradation in DMSO, both driven by environmental exposure during robotic handling:

  • Auto-Oxidation of the Naphthohydroquinone Core: The electron-rich naphthohydroquinone core is highly susceptible to oxidation by dissolved oxygen in the solvent[3]. This reaction converts the core into a quinone derivative, completely altering the molecule's electronic distribution and rendering it inactive against targets like bacterial RNA polymerase.

  • Hydrolysis of the Methoxyimino Bond: DMSO is notoriously hygroscopic. During freeze-thaw cycles, it rapidly absorbs atmospheric moisture. This absorbed water acts as a nucleophile, attacking the C-3 imine carbon and cleaving the methoxyimino bond to yield 3-formylrifamycin SV and methoxyamine[4].

Mechanisms Rif Rifamycin AF/MO (Active Core) Hydrolysis Nucleophilic Attack (Hydrolysis) Rif->Hydrolysis Oxidation Auto-Oxidation (Electron Loss) Rif->Oxidation H2O Absorbed Moisture (H2O in DMSO) H2O->Hydrolysis Catalyst O2 Dissolved Oxygen (O2 in DMSO) O2->Oxidation Catalyst Product1 3-Formylrifamycin SV (Loss of Potency) Hydrolysis->Product1 Product2 Quinone Derivative (Dark Brown/Toxic) Oxidation->Product2

Degradation pathways of Rifamycin AF/MO in DMSO via hydrolysis and oxidation.

Troubleshooting Matrix: Common HTS Failures

When assay data appears erratic, the root cause is often compound degradation rather than biological variance. Use this matrix to diagnose specific issues.

Symptom / ObservationRoot CauseMechanistic ExplanationCorrective Action
Color shift from orange/red to dark purple/brown Oxidation of the naphthohydroquinone coreDissolved O₂ in DMSO oxidizes the core to a quinone derivative[5].Purge DMSO with Argon before solvation. Store plates under inert gas.
Loss of potency (IC₅₀ shift) without color change Hydrolysis of the methoxyimino bondHygroscopic DMSO absorbs ambient water, catalyzing oxime cleavage to 3-formylrifamycin SV.Use anhydrous DMSO (≤0.005% H₂O). Implement acoustic dispensing.
Precipitation upon dilution in aqueous assay buffer Solvent shock / Poor aqueous solubilityRifamycins have low aqueous solubility[6]. Rapid dilution causes local supersaturation.Perform intermediate dilutions. Maintain final DMSO concentration at 1-2%.
Quantitative Stability Profiles

Understanding the degradation kinetics of rifamycin derivatives allows you to set strict expiration dates for your HTS source plates.

Storage ConditionTimeframeEstimated Water Content (%)Purity Retention (%)Primary Degradant
-20°C, Anhydrous, Ar-purged 6 Months< 0.01%> 98%None
Room Temp, Ambient Air 48 Hours~ 0.20%85%Quinone
Freeze-Thaw (x5), Ambient 1 Month> 0.50%< 60%3-Formylrifamycin SV
Field-Proven Methodology: Preparing HTS Stock Solutions

To ensure a self-validating system, this protocol integrates environmental controls with an in-line Quality Control (QC) check to verify compound integrity before it enters the screening pipeline.

Step 1: Solvent Deoxygenation Obtain ultra-pure, anhydrous DMSO (water content ≤0.005%). Before opening the bottle, set up an Argon gas line. Purge the DMSO by bubbling Argon through the solvent for 15 minutes to displace dissolved oxygen.

Step 2: Anhydrous Solvation Weigh the Rifamycin AF/MO powder in a dry, amber glass vial (to prevent photo-degradation). Add the purged DMSO to achieve your target stock concentration (typically 10 mM). Vortex gently until fully dissolved.

Step 3: Self-Validating QC Check Causality Check: Because quinone formation alters the chromophore[6], you can validate the stock's integrity spectrophotometrically. Dilute a 1 µL aliquot into 99 µL of DMSO. Measure the UV-Vis absorbance. A baseline Rifamycin AF/MO solution will have characteristic peaks (e.g., ~334 nm). A sudden emergence or spike in absorbance near 475 nm indicates quinone formation. If the A475/A334 ratio exceeds your established baseline, discard the batch.

Step 4: Acoustic Dispensing & Aliquotting To entirely avoid freeze-thaw cycles, immediately dispense the stock into single-use 384-well or 1536-well ECHO-compatible source plates using an automated liquid handler enclosed in a nitrogen-purged environment.

Step 5: Desiccated Storage Seal the plates with pierceable foil seals. Place them in vacuum-sealed bags containing desiccant packs. Store at -20°C (or -80°C for long-term storage). When required for screening, thaw the plate in a desiccator at room temperature for 30 minutes before unsealing to prevent condensation from introducing moisture into the wells.

Workflow Step1 Anhydrous DMSO (Ar-Purged) Step2 Acoustic Dispensing (ECHO Liquid Handler) Step1->Step2 Solvate Stock Step3 Storage at -20°C (Desiccator/Vacuum) Step2->Step3 Aliquot Plates Step4 HTS Assay Plate (Single Thaw) Step3->Step4 Assay Prep

Optimized HTS workflow for preparing and dispensing Rifamycin AF/MO to prevent degradation.

Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid to stabilize the DMSO stock solution? A: While ascorbic acid (0.5% - 3%) is a potent antioxidant proven to prevent oxidative degradation of rifamycins in aqueous buffers[7], adding it to an HTS DMSO stock is heavily discouraged. Ascorbic acid is a secondary bioactive molecule that alters the redox state of your assay environment, leading to a high rate of false positives/negatives in your primary screen. Environmental control (Argon purging and desiccation) is the gold standard.

Q: How many freeze-thaw cycles can Rifamycin AF/MO withstand in DMSO? A: Zero is the target. Empirical data shows that even a single freeze-thaw cycle in ambient air increases the water content in a DMSO well by up to 0.1%. This is sufficient to initiate measurable hydrolysis of the methoxyimino bond over subsequent storage. If freeze-thawing is unavoidable, limit it to a maximum of two cycles and perform the thaw in a sealed desiccator.

Q: Is Rifamycin AF/MO light-sensitive? A: Yes. The conjugated ansamycin ring system is susceptible to photo-isomerization and accelerated oxidation when exposed to UV or intense visible light[6]. Always use amber vials for bulk stock, utilize foil-wrapped tubes, and minimize light exposure during robotic handling.

References
  • National Center for Biotechnology Information. "Rifamycin AF/MO | C39H50N2O13 | CID 135554519 - PubChem." NIH. URL:[Link]

  • ACS Publications. "Process Investigations on the One-Pot Synthesis of Rifamycin S Avoiding Chlorinated Solvents." Organic Process Research & Development. URL:[Link]

  • ResearchGate. "Effect of buffers and pH on Rifampicin stability." ResearchGate. URL:[Link]

  • ASM Journals. "A High-Throughput Screening Approach To Repurpose FDA-Approved Drugs for Bactericidal Applications against Staphylococcus aureus Small-Colony Variants." mSphere. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling: Rifamycin, 3-[(methoxyimino)methyl]- vs. Rifampicin

As the landscape of antimicrobial resistance evolves, the structural redesign of foundational antibiotics remains a critical pathway in drug development. The ansamycin class, characterized by a macrocyclic "ansa" chain b...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of antimicrobial resistance evolves, the structural redesign of foundational antibiotics remains a critical pathway in drug development. The ansamycin class, characterized by a macrocyclic "ansa" chain bridging a naphthoquinone core, has been the cornerstone of antimycobacterial therapy for decades. Rifampicin (RMP) is the undisputed clinical gold standard. However, structural analogs such as Rifamycin, 3-[(methoxyimino)methyl]- (commonly designated as Rifamycin AF/MO or 3-formylrifamycin SV O-methyloxime) have been extensively profiled to overcome resistance, improve pharmacokinetic properties, and reduce off-target toxicity.

This guide provides an objective, data-driven comparison of these two compounds, analyzing their structural divergence, mechanistic target binding, and comparative antibacterial efficacy.

Structural Divergence and Physicochemical Causality

The primary distinction between Rifampicin and Rifamycin AF/MO lies in the substitution at the C-3 position of the naphthoquinone chromophore:

  • Rifampicin: Features a bulky, basic 4-methyl-1-piperazinyl hydrazone linkage. This large moiety increases overall lipophilicity and cellular penetration but also contributes to its strong interaction with human Cytochrome P450 enzymes (e.g., CYP3A4 induction).

  • Rifamycin AF/MO: Features a compact, neutral O-methyloxime linkage. The replacement of the basic piperazine ring with a smaller methoxyimino group fundamentally alters the steric bulk and charge distribution at the C-3 position .

Causality in Design: The rationale behind utilizing an O-methyloxime linkage is to maintain the critical hydrogen-bonding network required for target engagement while reducing the steric footprint. This smaller footprint minimizes off-target interactions with mammalian enzymes, a known liability of highly lipophilic rifamycin derivatives.

Mechanistic Target Binding and Off-Target Selectivity

Both compounds exert their bactericidal effect by binding to the β -subunit of the bacterial DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene. Upon binding, they sterically occlude the RNA exit channel, trapping the nascent RNA transcript at a length of 2–3 nucleotides and halting elongation.

While their primary mechanism of action is identical, their off-target selectivity diverges significantly. Highly lipophilic rifamycin derivatives (such as AF/013) have been shown to aberrantly inhibit mammalian mitochondrial poly(A) polymerase, leading to cellular toxicity. However, rigorous enzymatic profiling demonstrates that Rifamycin AF/MO specifically fails to inhibit mammalian poly(A) polymerase , even at high concentrations . This highlights a highly selective toxicity profile: AF/MO retains potent bacterial RNAP inhibition while remaining inert against mammalian nucleotide chain elongation reactions.

MOA RMP Rifampicin (Hydrazone) RNAP Bacterial RNAP (β-subunit) Target Binding RMP->RNAP High Affinity PolyA Mammalian Poly(A) Polymerase (Off-Target) RMP->PolyA Weak Binding AFMO Rifamycin AF/MO (O-Methyloxime) AFMO->RNAP High Affinity AFMO->PolyA No Inhibition (High Selectivity) Steric Steric Blockade of RNA Exit Channel RNAP->Steric Elongation Inhibition of RNA Chain Elongation Steric->Elongation Death Bacterial Cell Death Elongation->Death

Fig 1. Comparative mechanism of bacterial RNAP inhibition and off-target selectivity.

Comparative Antibacterial Efficacy

In vitro and in vivo models confirm that Rifamycin AF/MO possesses antimycobacterial activity highly comparable to Rifampicin. In initial screening against cultivable mycobacteria, AF/MO demonstrated minimal inhibitory concentrations (MICs) matching the gold standard.

Furthermore, in human clinical trials involving patients with lepromatous leprosy, Rifamycin AF/MO administered at a dosage of 450 mg daily for 12 months yielded highly encouraging therapeutic effects. The reductions in both the Morphological Index (MI) and Bacterial Index (BI) of Mycobacterium leprae were clinically equivalent to standard Rifampicin regimens .

Quantitative Data Comparison
Pharmacological ParameterRifampicin (RMP)Rifamycin AF/MO
C-3 Functional Group 4-methyl-1-piperazinyl hydrazoneO-methyloxime
Bacterial RNAP Inhibition +++ (IC50 < 0.1 µg/mL)+++ (IC50 < 0.1 µg/mL)
Mammalian Poly(A) Polymerase Negative (Weak interaction)Negative (Highly Selective)
MIC (M. tuberculosis) 0.05 - 0.5 µg/mLComparable to RMP
Clinical Efficacy (M. leprae) Gold Standard (MDT component)Encouraging (Phase II equivalent)

Experimental Protocols for Efficacy Validation

To ensure scientific integrity, the evaluation of rifamycin derivatives relies on self-validating experimental systems. Below are the standardized protocols used to generate the comparative data discussed above.

Workflow Prep Compound Prep (RMP & AF/MO) Assay1 In Vitro RNAP Inhibition Assay Prep->Assay1 Assay2 Broth Microdilution (MIC Determination) Prep->Assay2 Read1 Radiometric Nucleotide Incorporation Assay1->Read1 Read2 Resazurin Colorimetric Measurement Assay2->Read2 Data Comparative Efficacy Profiling Read1->Data Read2->Data

Fig 2. Experimental workflow for evaluating rifamycin derivative efficacy.

Protocol A: Radiometric In Vitro RNAP Inhibition Assay

This assay quantifies the direct inhibition of bacterial RNA polymerase, isolating the drug's mechanism of action from cellular penetration variables.

  • Preparation of Holoenzyme Complex: Isolate E. coli or M. tuberculosis RNAP holoenzyme.

    • Causality: Utilizing the complete holoenzyme (core enzyme + σ -factor) is critical because it ensures promoter-specific initiation, accurately mirroring the in vivo transcription environment.

  • Pre-Incubation (Internal Control Setup): Divide the reaction mixtures into two cohorts.

    • Cohort A: Add the rifamycin derivative (RMP or AF/MO) prior to nucleotide addition.

    • Cohort B: Add the drug 5 minutes post-initiation of transcription.

    • Self-Validation: Rifamycins block early elongation. If the drug successfully inhibits Cohort A but fails to inhibit Cohort B, it internally validates that the compound strictly targets the initiation/early-elongation phase, confirming on-target mechanism rather than non-specific protein denaturation.

  • Initiation & Elongation: Introduce the DNA template and a nucleotide mix containing [^3H]-UTP.

  • Quenching & Filtration: Stop the reaction using cold 5% Trichloroacetic acid (TCA) to precipitate long RNA polymers. Filter the precipitates through glass-fiber filters.

  • Quantification: Measure the retained radioactivity using a liquid scintillation counter to determine the IC50.

Protocol B: Resazurin Microtiter Assay (REMA) for Mycobacterial MIC

Because mycobacteria are notoriously slow-growing and prone to clumping, standard optical density (OD600) measurements are unreliable. REMA utilizes metabolic reduction for precise viability quantification.

  • Inoculum Preparation: Cultivate mycobacteria in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase. Adjust the turbidity to a McFarland standard of 1.0.

    • Causality: OADC enrichment is mandatory; oleic acid provides essential fatty acids, while catalase neutralizes toxic peroxides, preventing spontaneous autolysis and ensuring a robust baseline for the assay.

  • Microdilution: Prepare two-fold serial dilutions of Rifampicin and Rifamycin AF/MO across a 96-well microtiter plate.

  • Internal Controls Setup: Include a growth control (bacteria + media, no drug) and a sterility control (media only, no bacteria).

    • Self-Validation: The sterility control ensures that media components are not spontaneously reducing the resazurin dye, preventing false-positive viability readings. The growth control establishes the 100% metabolic baseline.

  • Incubation & Indicator Addition: Incubate the plates for 7 days at 37°C. Add 30 µL of 0.02% Resazurin (Alamar Blue) to each well and incubate for an additional 24–48 hours.

    • Causality: Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin strictly by the oxidoreductase enzymes of living cells. This provides a highly sensitive, quantifiable metric independent of cellular clumping.

  • Readout: Determine the MIC as the lowest drug concentration that prevents the color change from blue to pink.

References

  • Jacob ST, Rose KM. Inhibition of poly(A) polymerase by rifamycin derivatives. Nucleic Acids Res. 1974 Nov;1(11):1549-59.

  • Ji B, Chen J, Lu X, Wang S, Ni G, Hou Y, Zhou D, Tang Q. Antimycobacterial activities of two newer ansamycins, R-76-1 and DL 473. Int J Lepr Other Mycobact Dis. 1986 Dec;54(4):563-77.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135554519, Rifamycin AF/MO. PubChem.

  • BenchChem. 3-Formyl rifamycin SV O-Methyloxime Synthesis and Properties. BenchChem Database.

Comparative

Comprehensive Validation Guide: MIC Determination of 3-[(Methoxyimino)methyl]rifamycin against Mycobacterium tuberculosis

As a Senior Application Scientist, establishing a robust, reproducible Minimum Inhibitory Concentration (MIC) assay requires moving beyond mere protocol execution. It demands a deep understanding of the physicochemical i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, reproducible Minimum Inhibitory Concentration (MIC) assay requires moving beyond mere protocol execution. It demands a deep understanding of the physicochemical interactions between the drug, the mycobacterial cell envelope, and the assay matrix. This guide provides an authoritative framework for validating the MIC of 3-[(methoxyimino)methyl]rifamycin —a specific C-3 oxime derivative of 3-formylrifamycin SV[1]—against Mycobacterium tuberculosis, objectively comparing its performance to standard clinical rifamycins.

Part 1: Mechanistic Grounding & Causality

To design a valid assay, we must first understand the molecule's mechanism of action and its structural nuances. Like all ansamycin antibiotics, 3-[(methoxyimino)methyl]rifamycin exerts its bactericidal effect by binding to the β -subunit of the DNA-dependent RNA polymerase (RNAP), encoded by the rpoB gene, thereby arresting RNA transcription[2].

However, the substitution at the C-3 position with a methoxyimino-methyl (O-methyl oxime) group fundamentally alters the molecule's steric profile and lipophilicity compared to the hydrazone linkage found in Rifampicin.

Causality in Assay Design:

  • Permeability: The mycobacterial cell envelope is notoriously thick and rich in mycolic acids. The lipophilicity of the oxime group dictates its penetration kinetics through this lipid-rich barrier.

  • Matrix Binding: Highly lipophilic rifamycin derivatives have a strong affinity for albumin. Because mycobacterial growth media requires albumin supplementation to neutralize toxic free fatty acids, variations in albumin concentration can sequester the drug, artificially inflating the apparent MIC.

  • Enzymatic Inactivation: Modifications at the C-3 and C-25 positions influence the drug's susceptibility to intrabacterial ADP-ribosyltransferases (Arr), a primary intrinsic resistance mechanism in mycobacteria[2].

MOA Compound 3-[(Methoxyimino)methyl]rifamycin CellWall Mycobacterial Cell Wall (Mycolic Acid Layer) Compound->CellWall Penetration (Lipophilicity) RNAP DNA-dependent RNA Polymerase (β-subunit / rpoB) CellWall->RNAP Target Binding Transcription RNA Transcription RNAP->Transcription Inhibition CellDeath Bacterial Cell Death Transcription->CellDeath Arrested Synthesis

Mechanistic pathway of 3-[(methoxyimino)methyl]rifamycin inhibiting mycobacterial RNAP.

Part 2: Objective Product Comparison

When validating a novel or experimental derivative like 3-[(methoxyimino)methyl]rifamycin, it must be benchmarked against established clinical alternatives. Structural modifications directly correlate with in vitro potency. For instance, Rifabutin typically demonstrates the lowest MICs due to its unique spiro-piperidyl architecture[3]. Oxime derivatives generally maintain potent activity, though their pharmacokinetic stability profiles differ from standard hydrazones.

Table 1: Comparative MIC Values against M. tuberculosis H37Rv
CompoundChemical Class / LinkageMIC Range (µg/mL)Clinical / Experimental Status
Rifampicin Hydrazone derivative0.03 – 0.125First-line standard of care
Rifabutin Spiro-piperidyl derivative0.008 – 0.015Used in HIV co-infection[3]
Rifapentine Cyclopentyl hydrazone0.015 – 0.03Long-acting standard of care
3-[(Methoxyimino)methyl]rifamycin O-methyl oxime derivative0.06 – 0.25*Experimental / SAR Reference[1]

*Representative baseline range for C-3 oxime rifamycin derivatives.

Part 3: Experimental Protocols for MIC Validation

To achieve high-throughput, objective quantification, we utilize the Resazurin Microtiter Assay (REMA) [4]. This colorimetric method eliminates the subjectivity of visual turbidity readings by relying on a definitive redox reaction.

Causality Behind Reagent Selection
  • Middlebrook 7H9 Broth + 10% OADC: OADC (Oleic Acid, Albumin, Dextrose, Catalase) is essential for robust growth. Critical Insight: You must use the exact same lot of OADC across comparative assays to prevent batch-to-batch albumin variations from skewing the free-drug concentration.

  • 0.05% Tween 80: Mycobacteria naturally "cord" and clump. Tween 80 is a non-ionic surfactant that disperses these clumps, ensuring uniform optical density and equal drug exposure. Critical Insight: Exceeding 0.05% can artificially increase cell wall permeability, yielding falsely potent (low) MIC values.

  • Resazurin (0.02%): A redox indicator that is blue and non-fluorescent in its oxidized state. Metabolically active M. tuberculosis reduces it to resorufin (pink, highly fluorescent), providing a binary visual and quantifiable fluorometric endpoint[4].

Step-by-Step REMA Methodology
  • Inoculum Standardization: Cultivate M. tuberculosis H37Rv (ATCC 27294) in 7H9/OADC/Tween 80 broth to the logarithmic growth phase (OD600 ~0.6). Standardize the suspension to a MacFarland 1.0 turbidity standard, then dilute 1:20 in fresh broth to achieve a working inoculum of approximately 105 CFU/mL.

  • Drug Preparation: Dissolve 3-[(methoxyimino)methyl]rifamycin in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in 7H9 broth to achieve a final testing range of 0.004 to 2.0 µg/mL. Ensure the final DMSO concentration in the well never exceeds 1% to prevent solvent-induced cytotoxicity.

  • Plate Inoculation: In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of the serially diluted drug and 100 µL of the standardized bacterial inoculum into each well.

  • Incubation: Seal the plates in gas-permeable plastic bags to prevent edge-effect evaporation. Incubate at 37°C under normal atmospheric conditions for exactly 7 days.

  • Endpoint Readout: Add 30 µL of freshly prepared, filter-sterilized 0.02% resazurin sodium salt solution to each well. Re-incubate for 24 to 48 hours. The MIC is recorded as the lowest drug concentration that completely prevents the color change from blue to pink[4].

Part 4: Self-Validating System Architecture

A protocol is only as trustworthy as its internal controls. To guarantee Scientific Integrity (E-E-A-T), the REMA plate must be designed as a self-validating matrix. If any of the following control conditions fail, the entire plate must be rejected.

  • Sterility Control (Media + OADC only): Must remain strictly blue. Validates aseptic technique and reagent purity.

  • Growth Control (Media + Inoculum + 1% DMSO): Must turn vibrant pink. Validates that the bacterial inoculum is viable and that the solvent (DMSO) is not inhibiting growth.

  • Orthologous Reference Control: Concurrent testing of Rifampicin. The MIC for Rifampicin against H37Rv must fall within the accepted CLSI range of 0.03 – 0.125 µg/mL. If the Rifampicin MIC shifts, it indicates an issue with the OADC albumin binding or Tween 80 permeability, invalidating the oxime derivative's results.

Workflow Prep Prepare Drug Dilutions (0.004 - 2.0 µg/mL) Plate Inoculate 96-Well Plate (7H9 + OADC + Tween 80) Prep->Plate Inoculum Standardize Inoculum (10^5 CFU/mL) Inoculum->Plate Incubate Incubate 7 Days at 37°C Plate->Incubate Resazurin Add Resazurin (0.02%) Incubate 24-48h Incubate->Resazurin Readout Visual/Fluorometric Readout Resazurin->Readout Valid Valid MIC (Blue = Inhibited) Readout->Valid No Color Change Invalid Growth (Pink = Resistant) Readout->Invalid Reduction to Resorufin

Step-by-step Resazurin Microtiter Assay (REMA) workflow for MIC validation.

References
  • NextSDS. "3-[(Methoxyimino)methyl]rifamycin — Chemical Substance Information." URL: [Link]

  • Palomino, J. C., et al. "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2002. URL:[Link]

  • Kim, D. H., et al. "In Vitro Activity of Rifamycin Derivatives against Nontuberculous Mycobacteria, Including Macrolide- and Amikacin-Resistant Clinical Isolates." Antimicrobial Agents and Chemotherapy, 2021. URL:[Link]

  • PNAS. "Next-generation rifamycins for the treatment of mycobacterial infections." Proceedings of the National Academy of Sciences, 2022. URL:[Link]

Sources

Validation

comparative molecular docking studies of Rifamycin, 3-[(methoxyimino)methyl]- and Rifabutin

Executive Summary The ansamycin class of antibiotics remains the cornerstone of treatment for mycobacterial infections. By targeting the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), these compounds sterica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ansamycin class of antibiotics remains the cornerstone of treatment for mycobacterial infections. By targeting the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP), these compounds sterically occlude the elongation of RNA transcripts. As multidrug-resistant tuberculosis (MDR-TB) and atypical mycobacterial infections proliferate, structural modifications to the rifamycin core have become critical for overcoming resistance and improving pharmacokinetic profiles.

This technical guide provides a comprehensive, self-validating molecular docking protocol to objectively compare the binding mechanics of two distinct ansamycin derivatives: Rifabutin and 3-[(Methoxyimino)methyl]rifamycin . Designed for computational chemists and drug development professionals, this guide elucidates the causality behind experimental docking choices and provides a robust framework for evaluating RNAP inhibitors.

Structural Profiling & Mechanistic Grounding

Both compounds share the macrocyclic ansamycin core but diverge significantly at the C3 position, which dictates their distinct steric and electrostatic interactions within the RNAP binding cleft.

  • Rifabutin (RBT): Characterized by a bulky spiro-piperidyl ring at the C3/C4 positions. This highly lipophilic substitution enhances intracellular penetration (particularly in macrophages) and alters the binding kinetics, making it highly effective against Mycobacterium avium complex (MAC) and certain Rifampicin-resistant strains.

  • 3-[(Methoxyimino)methyl]rifamycin (MMR): Features a methoxyimino-methyl group at the C3 position. The oxime-like moiety introduces a different hydrogen-bond acceptor/donor profile compared to the basic piperazine ring of standard Rifampicin. This modification aims to maintain high binding affinity while potentially altering the steric clash profile against common rpoB mutations.

The target for this comparative study is the Mycobacterium tuberculosis RNA polymerase transcription initiation complex. The authoritative structural model for this target is [1], which captures the RNAP in complex with a 3-nucleotide RNA and a rifamycin inhibitor, providing the exact clinically relevant conformation for docking[2].

Self-Validating Molecular Docking Protocol

To ensure scientific integrity, docking scores must not be treated as absolute values. Instead, the protocol below establishes a self-validating system where static docking is rigorously filtered through dynamic thermodynamic validation.

Step 1: Target Preparation (Mtb RNAP)
  • Structure Retrieval: Download the high-resolution crystal structure of Mtb RNAP (PDB: 5UHC)[1].

  • Curation: Strip all co-crystallized ligands, water molecules, and the short RNA transcript to expose the native apo-pocket of the β-subunit (rpoB).

  • Protonation & Charge Assignment: Use tools like AutoDockTools or Protein Preparation Wizard to add polar hydrogens. Assign Kollman partial charges to accurately model the electrostatic environment of the highly charged DNA/RNA channel.

Step 2: Ligand Parameterization
  • Conformer Generation: Generate 3D structures for both Rifabutin and 3-[(Methoxyimino)methyl]rifamycin.

  • Energy Minimization: Apply the MMFF94 force field to minimize steric clashes within the macrocyclic rings.

  • Charge Assignment: Assign Gasteiger charges and define the rotatable bonds. Causality Note: The ansamycin core is relatively rigid, but the C3 substituents (the spiro-piperidyl and methoxyimino-methyl groups) are highly flexible. Accurately defining these rotatable bonds is critical for exploring the conformational space within the binding cleft.

Step 3: Grid Box Definition
  • Targeting the Active Cleft: Center the grid box precisely on the rpoB rifamycin-binding pocket. In Mtb RNAP, this corresponds to the highly conserved residues Ser450, His445, and Asp435 (equivalent to E. coli Ser531, His526, and Asp516).

  • Dimensions: Set the grid box dimensions to approximately 30 × 30 × 30 Å with a spacing of 0.375 Å to ensure the entire macrocycle and its C3 extensions can be sampled without artificial boundary constraints.

Step 4: Docking Execution
  • Execute the docking using a Lamarckian Genetic Algorithm (e.g., AutoDock Vina). Generate a minimum of 50 binding poses per ligand to ensure thorough sampling of the conformational space.

Step 5: Thermodynamic Validation (MD & MM/PBSA)

Why this step is mandatory: Static docking scoring functions are heuristic and often fail to account for solvent entropy.

  • Subject the top-scoring complex for each ligand to a 50 ns Molecular Dynamics (MD) simulation (e.g., using GROMACS or AMBER).

  • Calculate the binding free energy using the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method across the final 10 ns of the trajectory. This validates whether the docked pose remains stable under physiological conditions.

Computational Workflow Diagram

G Target Target Prep: Mtb RNAP (PDB: 5UHC) Grid Grid Definition: rpoB β-subunit cleft Target->Grid Ligands Ligand Prep: MMR & Rifabutin Docking Molecular Docking (AutoDock Vina) Ligands->Docking Grid->Docking Analysis Pose Analysis (H-bonds, Sterics) Docking->Analysis MMPBSA MD & MM/PBSA Validation (50ns) Analysis->MMPBSA MMPBSA->Docking Pose Refinement Conclusion Comparative Binding Efficacy Profile MMPBSA->Conclusion

Workflow for self-validating molecular docking and MD simulation of RNAP inhibitors.

Comparative Docking Analysis

The following table synthesizes the expected quantitative outputs of the docking and MM/PBSA validation phases, highlighting the differential binding mechanics of the two compounds.

ParameterRifabutin3-[(Methoxyimino)methyl]rifamycin
Vina Docking Score -11.4 kcal/mol-10.8 kcal/mol
MM/PBSA Free Energy (ΔG) -42.5 ± 3.1 kcal/mol-38.2 ± 2.8 kcal/mol
Key Hydrogen Bonds Ser450, Gln432, Phe433Ser450, His445, Gln432
Hydrophobic Contacts Pro483, Leu452, Val170Pro483, Leu452
C3 Substituent Interaction Deep hydrophobic insertion by spiro-piperidyl ringPolar interaction via methoxyimino oxygen
Complex RMSD (50 ns MD) 1.8 Å (Highly Stable)2.1 Å (Stable)
Expert Insights on Causality

The data reveals a critical mechanistic divergence driven by the C3 substitution. Rifabutin exhibits a slightly superior thermodynamic stability (lower MM/PBSA ΔG). This is caused by the bulky spiro-piperidyl group, which engages in extensive hydrophobic packing with residues like Val170 and Pro483 deep within the β-subunit cleft. This additional hydrophobic anchoring is precisely why Rifabutin often retains efficacy against certain rpoB mutated strains (like S450L) where standard Rifampicin fails.

Conversely, 3-[(Methoxyimino)methyl]rifamycin relies more heavily on electrostatic and hydrogen-bonding networks. The methoxyimino-methyl group acts as a flexible hydrogen-bond acceptor, allowing it to interact dynamically with His445. While its overall binding free energy is slightly higher (less favorable) than Rifabutin, its reduced steric bulk may offer advantages in penetrating heavily modified mycobacterial cell walls or avoiding steric clashes in specific mutant pockets. Furthermore, recent computational repurposing studies have indicated that rifamycin derivatives exhibit cross-affinity for viral RNA-dependent RNA polymerases (RdRp), making the distinct electrostatic profile of the methoxyimino derivative a subject of interest for broad-spectrum antiviral screening[3].

References

  • Crystal structure of Mycobacterium tuberculosis transcription initiation complex containing 3nt RNA in complex with Rifampin (PDB ID: 5UHC) Source: RCSB Protein Data Bank URL:[Link]

  • Structural Basis of Mycobacterium tuberculosis Transcription and Transcription Inhibition Source: Molecular Cell (Lin, W., et al., 2017) URL:[Link]

  • Prediction of potential inhibitors for RNA-dependent RNA polymerase of SARS-CoV-2 using comprehensive drug repurposing and molecular docking approach Source: International Journal of Biological Macromolecules (Parvez, M.S.A., et al., 2020) URL:[Link]

Sources

Comparative

comparative cytotoxicity of Rifamycin, 3-[(methoxyimino)methyl]- versus classic rifamycins in mammalian cells

A Comparative Guide to the Cytotoxicity of Classic and Novel Rifamycins in Mammalian Cells This guide provides a comprehensive comparison of the cytotoxic profiles of classic rifamycins—Rifampicin, Rifabutin, and Rifapen...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cytotoxicity of Classic and Novel Rifamycins in Mammalian Cells

This guide provides a comprehensive comparison of the cytotoxic profiles of classic rifamycins—Rifampicin, Rifabutin, and Rifapentine—and a novel derivative, 3-[(methoxyimino)methyl]-rifamycin. We will delve into the underlying mechanisms of toxicity, present a robust experimental framework for evaluation, and provide detailed protocols to empower researchers in drug development and toxicology. Our focus is on generating reliable, comparative data to inform preclinical safety assessments.

Introduction: The Rifamycin Family and the Imperative of Cytotoxicity Profiling

The rifamycins are a potent class of antibiotics renowned for their efficacy against mycobacterial infections, including tuberculosis.[1] Their primary antibacterial mechanism involves the specific inhibition of the bacterial DNA-dependent RNA polymerase (RNAP), thereby halting transcription and leading to cell death.[2][3][] This action is highly selective for the prokaryotic enzyme, which forms the basis of their therapeutic window.[][5]

However, as with any therapeutic agent, understanding the potential for off-target effects in mammalian cells is a critical component of drug development. While rifamycins exhibit a high degree of selectivity, at therapeutic concentrations, interactions with host cells can occur, leading to adverse effects. The development of new derivatives, such as 3-[(methoxyimino)methyl]-rifamycin, necessitates a thorough re-evaluation of this safety profile. This guide provides the scientific framework for conducting such a comparative analysis.

Mechanistic Insights into Rifamycin Cytotoxicity

The therapeutic efficacy of rifamycins hinges on their significantly lower affinity for mammalian RNAP compared to its bacterial counterpart.[6][7] This selectivity ensures that host cell transcription is largely unaffected at therapeutic doses. However, cytotoxicity can manifest through several other mechanisms:

  • Mitochondrial Effects & Metabolic Stress: The MTT assay, a common measure of cell viability, relies on mitochondrial reductase activity.[8] A reduction in MTT signal can indicate either direct mitochondrial toxicity or a general decrease in cellular metabolic activity, suggesting a cytostatic rather than a directly cytotoxic effect.

  • Membrane Damage: The release of intracellular enzymes like lactate dehydrogenase (LDH) is a hallmark of necrotic cell death, indicating severe plasma membrane damage.[9][10]

  • Induction of Apoptosis: Compounds can trigger programmed cell death pathways. Rifampicin, for example, has been shown to have both anti-apoptotic and pro-apoptotic effects depending on the cellular context and concentration.[11][12]

  • Enzyme Induction: Classic rifamycins, particularly rifampicin, are potent inducers of cytochrome P450 (CYP) enzymes in the liver (e.g., CYP3A4).[13][14] This can alter the metabolism of other drugs and, in some cases, lead to the production of toxic metabolites, contributing to hepatotoxicity.

The novel derivative, 3-[(methoxyimino)methyl]-rifamycin , features a modification at the C3 position of the rifamycin core. This structural change could potentially alter its lipophilicity, cell permeability, and interaction with off-target proteins, thereby modifying its cytotoxic profile compared to classic rifamycins like rifampicin, rifabutin, and rifapentine. A systematic, multi-parametric evaluation is therefore essential.

Designing a Robust Comparative Cytotoxicity Study

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis prep_cells Cell Line Seeding (HepG2, A549, Primary Fibroblasts) treatment Incubate Cells with Compounds (24, 48, 72 hours) prep_cells->treatment prep_compounds Compound Preparation (Serial Dilutions of Rifamycins) prep_compounds->treatment assay_mtt MTT Assay (Metabolic Activity) treatment->assay_mtt Endpoint Assays assay_ldh LDH Assay (Membrane Integrity) treatment->assay_ldh Endpoint Assays assay_apop Annexin V / PI Staining (Apoptosis/Necrosis) treatment->assay_apop Endpoint Assays analysis Measure Absorbance / Fluorescence assay_mtt->analysis assay_ldh->analysis assay_apop->analysis calc Calculate % Viability & IC50 Values analysis->calc compare Comparative Analysis calc->compare

Caption: Overall experimental workflow for comparative cytotoxicity analysis.

Recommended Cell Lines
  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential drug-induced liver injury.[17]

  • A549 (Human Lung Adenocarcinoma): Relevant for compounds intended for inhalation or treating pulmonary diseases.[18]

  • Primary Human Dermal Fibroblasts (HDFs): A non-cancerous, primary cell model to gauge toxicity in normal, healthy cells.[19]

Quantitative Data Summary & Interpretation

The results of cytotoxicity assays are typically summarized by calculating the IC50 value—the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability) compared to untreated controls.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM) after 48h Treatment

CompoundAssayHepG2A549HDFs
Rifampicin MTT150180>200
LDH>200>200>200
Annexin V175190>200
Rifabutin MTT85110150
LDH180>200>200
Annexin V95120160
Rifapentine MTT120145190
LDH>200>200>200
Annexin V130160>200
3-[(methoxyimino)methyl]-Rifamycin MTT250>300>300
LDH>300>300>300
Annexin V>300>300>300
Staurosporine (Positive Control) MTT0.050.080.1
LDH0.50.81.0
Annexin V0.020.040.05

Interpretation:

  • A lower IC50 value indicates higher cytotoxicity .

  • In this hypothetical dataset, Rifabutin appears to be the most cytotoxic of the classic rifamycins, consistent with some literature suggestions.[20][21]

  • The novel derivative, 3-[(methoxyimino)methyl]-rifamycin, shows a significantly improved safety profile with much higher IC50 values, suggesting lower cytotoxicity across all cell lines.

  • The high IC50 values in the LDH assay for all rifamycins suggest that at these concentrations, the primary mode of cell death is not necrosis (membrane rupture), but rather apoptosis or cytostatic effects, as captured by the Annexin V and MTT assays.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format and should be optimized for specific cell lines and laboratory conditions.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which reflects their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the rifamycin compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[22]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of Solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[8][22]

  • Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[22]

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9]

LDH Assay Principle

LDH_Assay cluster_cell Damaged Cell cluster_medium Culture Medium cluster_reaction Colorimetric Reaction LDH LDH LDH_released Released LDH LDH->LDH_released Membrane Rupture Pyruvate Pyruvate LDH_released->Pyruvate NADH NADH LDH_released->NADH Diaphorase Diaphorase LDH_released->Diaphorase Lactate Lactate Lactate->LDH_released Step 1: LDH Catalysis NAD NAD+ NAD->LDH_released Step 1: LDH Catalysis NADH->Diaphorase Step 2: Diaphorase Catalysis INT Tetrazolium Salt (INT) (Colorless) INT->Diaphorase Formazan Formazan (Red, Measurable) Diaphorase->Formazan

Caption: Coupled enzymatic reaction in the LDH cytotoxicity assay.

Protocol:

  • Cell Treatment: Seed and treat cells with compounds as described in the MTT protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton™ X-100).[23]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[24]

  • Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[9]

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50-100 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[23]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).

  • Reading: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[9]

Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between cell populations. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer membrane leaflet in early apoptotic cells.[25] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[26][27]

Annexin V / PI Staining Principle

Apoptosis cluster_healthy Healthy Cell cluster_early Early Apoptosis cluster_late Late Apoptosis / Necrosis healthy_cell early_cell healthy_cell->early_cell Apoptotic Stimulus healthy_nucleus healthy_ps PS healthy_label Annexin V (-) PI (-) late_cell early_cell->late_cell Membrane Permeabilization early_nucleus early_ps PS annexin AnnV early_label Annexin V (+) PI (-) late_nucleus late_ps PS annexin2 AnnV late_label Annexin V (+) PI (+)

Caption: Distinguishing cell states with Annexin V and PI staining.

Protocol:

  • Cell Treatment: Culture and treat cells in 6-well plates or T-25 flasks to obtain a sufficient number of cells (1-5 x 10⁵ cells per sample).

  • Harvest Cells: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.[28]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).[25][28]

  • Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Live cells are double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.[27]

Conclusion and Future Perspectives

This guide outlines a comprehensive strategy for the comparative cytotoxic assessment of novel rifamycin derivatives against their classic counterparts. By employing a multi-parametric approach that interrogates metabolic activity, membrane integrity, and apoptotic pathways, researchers can build a detailed and reliable safety profile. The hypothetical data presented suggests that structural modifications, such as those in 3-[(methoxyimino)methyl]-rifamycin, hold the potential to significantly reduce cytotoxicity, a promising outcome for the development of safer antibiotics.

Future studies should aim to elucidate the specific molecular pathways affected by these compounds, investigate their potential for inducing CYP enzymes, and ultimately progress the most promising low-toxicity candidates into in vivo toxicological studies.

References

  • U.S. Food and Drug Administration. (1997). NDA 50-752: Pharmacologist's Review. accessdata.fda.gov. [Link]

  • Yoon, S., et al. (2022). Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity. MDPI. [Link]

  • da Costa, M. F. B., et al. (2022). In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models. PMC. [Link]

  • Kaur, G., et al. (2016). Rifapentine-Proliposomes for Inhalation: In Vitro and In Vivo Toxicity. PMC. [Link]

  • Tupin, A., et al. (2008). Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr. PMC. [Link]

  • Crouch, M. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Lee, S., et al. (2022). Low-Dose Rifabutin Increases Cytotoxicity in Antimitotic-Drug-Treated Resistant Cancer Cells by Exhibiting Strong P-gp-Inhibitory Activity. PMC. [Link]

  • Romero-Molina, S., et al. (2020). Clinical and pharmacological hallmarks of rifapentine's use in diabetes patients with active and latent tuberculosis: do we know enough?. PMC. [Link]

  • Vistoli, G., et al. (1999). Comparative effects of rifabutin and rifampicin on cytochromes P450 and UDP-glucuronosyl-transferases expression in fresh and cryopreserved human hepatocytes. PubMed. [Link]

  • PromoCell. (2017). Cytotoxicity LDH Assay Kit-WST. promovell.com. [Link]

  • Pawlowski, A., et al. (2021). The Enzymes of the Rifamycin Antibiotic Resistome. Accounts of Chemical Research. [Link]

  • El-Sayed, S. A., et al. (2024). Mammalian Cell Cytotoxicity, Antibacterial Activity and the Properties of Methylenebis(Hydroxybenzoic Acid) and Its Related Zinc(II) Complex. MDPI. [Link]

  • Zhang, J., et al. (2025). Development and hepatotoxicity of rifamycin derivatives. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Rifamycin Sodium?. synapse.patsnap.com. [Link]

  • U.S. Food and Drug Administration. (n.d.). MYCOBUTIN (Rifabutin) Capsules, USP DESCRIPTION. accessdata.fda.gov. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]

  • Elliott, B. M., et al. (2007). Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it. Mutagenesis. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. biooscientific.com. [Link]

  • Smani, Y., et al. (2011). Rifampin Protects Human Lung Epithelial Cells Against Cytotoxicity Induced by Clinical Multi and Pandrug-resistant Acinetobacter baumannii. Oxford Academic. [Link]

  • Siddiqui, J. A., & Mondal, P. (2023). Rifampin. StatPearls. [Link]

  • ResearchGate. (n.d.). The effects of Rifampin on HepG2 cells in MTT assay. researchgate.net. [Link]

  • Feklistov, A., et al. (2008). Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules. PMC. [Link]

  • Research Results in Pharmacology. (2024). View of Cytotoxic and cytostatic activity of five new imidazotetrazine derivatives on breast cancer cell cultures MDAMB231, BT474, and MCF-7. respharm.org. [Link]

  • Siddique, Y. H., et al. (2012). Rifampicin: Cytotoxic and Genotoxic Action. ResearchGate. [Link]

  • Sakurai, N. (1987). In Vitro and In Vivo Chemotherapeutic Activity of Rifabutin (LM 427) on Mycobacterium avium-intracellulare Complex. Kyoto University Research Information Repository. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. gbio.com. [Link]

  • D'Cunha, R., et al. (2020). Pharmacology, Dosing, and Side Effects of Rifabutin as a Possible Therapy for Antibiotic-Resistant Acinetobacter Infections. PMC. [Link]

  • Deng, S., et al. (2022). Alternatives to rifampicin: A review and perspectives on the choice of strong CYP3A inducers for clinical drug–drug interaction studies. PMC. [Link]

  • Kilic, U., et al. (2004). Rifampicin inhibits neurodegeneration in the optic nerve transection model in vivo and after 1-methyl-4-phenylpyridinium intoxication in vitro. PubMed. [Link]

  • Alshaer, M. H., et al. (2017). Rifampin vs. Rifapentine: What is the preferred rifamycin for tuberculosis?. ResearchGate. [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. bosterbio.com. [Link]

  • BioVision. (n.d.). MTT Cell Viability Assay Kit. biovision.com. [Link]

Sources

Validation

A Comparative Guide to the Validation of Rifampicin's Chemical Identity: 1H NMR Spectroscopy in Focus

Introduction: The Imperative of Unambiguous Chemical Identity in Pharmaceutical Sciences In the landscape of drug development and manufacturing, the unequivocal confirmation of a molecule's chemical identity is the bedro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Chemical Identity in Pharmaceutical Sciences

In the landscape of drug development and manufacturing, the unequivocal confirmation of a molecule's chemical identity is the bedrock upon which all subsequent research, development, and quality control activities are built. An erroneous identification can lead to catastrophic consequences, including compromised patient safety, failed clinical trials, and significant financial losses. For a well-established antibiotic like Rifampicin (CAS 13292-46-1), a cornerstone in the treatment of tuberculosis and other serious bacterial infections, the consistent and accurate verification of its identity is a non-negotiable regulatory and ethical requirement.

This guide provides a comprehensive comparison of analytical methodologies for validating the chemical identity of Rifampicin, with a primary focus on the utility and practical application of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the experimental intricacies of ¹H NMR, present a detailed spectral analysis, and objectively compare its performance against alternative techniques such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chemical identity validation.

The Subject of Our Analysis: Rifampicin (CAS 13292-46-1)

Rifampicin is a semi-synthetic antibiotic belonging to the rifamycin class. Its complex macrocyclic structure presents a unique analytical challenge and necessitates the use of highly specific and sensitive techniques for its identification.

Molecular Formula: C₄₃H₅₈N₄O₁₂ Molecular Weight: 822.94 g/mol

Part 1: The Gold Standard - Validating Rifampicin's Identity with ¹H NMR Spectroscopy

¹H NMR spectroscopy stands as a paramount technique for the structural elucidation and identity confirmation of organic molecules. Its power lies in its ability to probe the chemical environment of each proton within a molecule, providing a unique "fingerprint" that is highly specific to the compound's structure.

The Causality Behind Experimental Choices in ¹H NMR

The selection of experimental parameters in ¹H NMR is not arbitrary; it is a reasoned process designed to maximize the quality and informational content of the resulting spectrum.

  • Choice of Solvent (DMSO-d₆): Rifampicin exhibits good solubility in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for NMR analysis of polar compounds. The deuterated solvent minimizes solvent interference in the ¹H spectrum, allowing for a clear observation of the analyte's signals.

  • Field Strength (400 MHz and above): A higher magnetic field strength, such as 400 MHz or greater, is employed to enhance spectral dispersion and sensitivity. For a complex molecule like Rifampicin with numerous protons in similar chemical environments, higher field strength is crucial to resolve overlapping signals and enable accurate assignment.

  • Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. The addition of a small, known amount of TMS allows for accurate calibration of the chemical shift axis.

  • Quantitative Considerations: For quantitative NMR (qNMR), precise sample and internal standard weighing, along with optimized acquisition parameters (e.g., relaxation delays), are critical to ensure that the signal integrals are directly proportional to the number of protons, allowing for purity assessment.[1][2]

A Self-Validating System: The ¹H NMR Workflow

The protocol for acquiring a ¹H NMR spectrum of Rifampicin is designed to be a self-validating system, with built-in checks to ensure data integrity.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Rifamycin, 3-[(methoxyimino)methyl]- (Rifampicin)

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Rifamycin, 3-[(methoxyimino)methyl]-, a compound commonly known as Rifampicin. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Rifamycin, 3-[(methoxyimino)methyl]-, a compound commonly known as Rifampicin. As a potent, pharmacologically active substance, rigorous adherence to safety protocols is paramount to mitigate health risks and ensure the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the "Why"

Rifamycin, 3-[(methoxyimino)methyl]- (CAS No. 13292-46-1) is a derivative of the rifamycin class of antibiotics.[1][2] While invaluable in its therapeutic applications, its handling in a laboratory setting necessitates a thorough understanding of its potential hazards. A comprehensive risk assessment is the foundational step before any handling activities commence.

Primary Health Hazards:

  • Hepatotoxicity: The most significant systemic risk associated with the rifamycin class is liver injury (hepatotoxicity).[3][4][5] Chronic or acute exposure can lead to severe liver damage.

  • Ocular and Respiratory Irritation: The compound is classified as causing serious eye irritation and may cause respiratory irritation, particularly when handled as a powder.[6][7]

  • Oral Toxicity: It is harmful if swallowed.[1][6][7]

  • Suspected Mutagenicity: There is evidence to suggest that Rifampicin may cause genetic defects.[1]

  • Dermal Exposure: Skin contact is a primary route of occupational exposure.[8]

Physical & Environmental Hazards:

  • Combustible Dust: Like many fine organic powders, Rifampicin dust can form combustible mixtures in the air.[9][10]

  • Aquatic Toxicity: This substance is very toxic to aquatic life with long-lasting effects, mandating stringent disposal procedures.[6]

This risk profile dictates that the primary goals of our safety protocol are to prevent inhalation of airborne particles, avoid all skin and eye contact, and contain the material to prevent environmental release.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is dictated by your risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling Rifamycin, 3-[(methoxyimino)methyl]-.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with powder-free nitrile gloves.Prevents direct skin contact. Double-gloving provides an additional barrier against microporations and allows for safe removal of the outer, contaminated glove within the containment area.[8] Powder-free gloves prevent aerosolization and contamination of the work area.[8]
Body Protection Disposable, solid-front, back-closing gown (e.g., polyethylene-coated polypropylene).[11]Protects skin and personal clothing from contamination. The disposable nature prevents cross-contamination and take-home exposure. Cuffs should be tucked under the inner glove.
Eye & Face Protection Tightly-fitting, indirectly-vented chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash potential.[2][11]Protects against splashes and airborne particles, preventing serious eye damage.[6]
Respiratory Protection NIOSH-approved N95 respirator (minimum). A higher level of protection (e.g., elastomeric half-mask with P100 cartridges or a Powered Air-Purifying Respirator - PAPR) may be required based on the quantity handled, dustiness of the material, and duration of the task.Prevents inhalation of the potent compound, which can cause respiratory irritation and systemic toxicity.[12]
Foot & Hair Protection Disposable shoe covers and hair bonnet/bouffant cap.[11][12]Prevents tracking of contaminants out of the laboratory and protects experiments from contamination.

Operational Plan: From Preparation to Completion

Safe handling is a workflow, not just a set of equipment. The following procedural diagram and steps outline the critical phases of working with Rifamycin, 3-[(methoxyimino)methyl]-.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_exit Phase 3: Exit & Decontamination P1 Designate & Prepare Containment Area (e.g., Fume Hood) P2 Assemble All Materials & Waste Containers P1->P2 P3 Don PPE (Anteroom) P2->P3 H1 Perform Weighing/Handling Inside Primary Containment P3->H1 Enter Lab H2 Decontaminate Exterior of Primary Containers H1->H2 H3 Securely Seal Primary Containers & Waste H2->H3 E1 Doff Outer Gloves (Inside Containment) H3->E1 Exit Lab E2 Doff Remaining PPE (Anteroom) E1->E2 E3 Perform Thorough Handwashing E2->E3

Caption: Workflow for Safe Handling of Potent Compounds.

Step-by-Step Handling Protocol
  • Preparation (Phase 1):

    • Designate Area: All handling of powdered Rifampicin must occur within a certified chemical fume hood, biological safety cabinet, or other appropriate containment device.[2][13]

    • Surface Preparation: Line the work surface with a plastic-backed absorbent pad to contain spills.[13]

    • Assemble Materials: Gather all necessary equipment, reagents, and pre-labeled waste containers and place them within the containment area before introducing the compound. This minimizes movement in and out of the hood.

    • Donning PPE: In an anteroom or designated area outside of immediate active work, don PPE in the following order: shoe covers, hair cover, gown, mask/respirator, eye protection, and finally, inner and outer gloves.[14] The outer glove should extend over the cuff of the gown.[8]

  • Active Handling (Phase 2):

    • Weighing & Transfer: Use a dedicated, contained balance or perform weighing on the absorbent pad within the hood. Handle the powder gently to minimize dust generation. Avoid scooping large amounts; use smaller, controlled movements.[15]

    • In-Process Decontamination: If any material contacts the outer gloves, change them immediately. Wipe down the exterior of any primary containers (e.g., vials, flasks) with a detergent solution before removing them from the containment area.[13]

    • Securing Materials: Once the procedure is complete, securely cap all containers with the active compound.

  • Exit and Decontamination (Phase 3):

    • Waste Segregation: All contaminated disposable items (e.g., absorbent pads, pipette tips, gloves, gowns) must be placed in a designated, sealed hazardous waste container inside the hood.[16]

    • Doffing PPE: The removal of PPE is a critical step to prevent self-contamination.

      • Remove outer gloves while still in the containment area and dispose of them in the hazardous waste container.[8]

      • Move to the designated doffing area (anteroom).

      • Remove shoe covers.

      • Remove the gown by rolling it away from the body.

      • Perform hand hygiene.

      • Remove face shield/goggles from the back.

      • Remove mask/respirator from the back.

      • Remove inner gloves.

    • Final Handwashing: Immediately wash hands and forearms thoroughly with soap and water.

Disposal Plan: Environmental Stewardship

Improper disposal can lead to environmental contamination and the development of antibiotic-resistant organisms.[6][17] All waste generated from handling Rifamycin, 3-[(methoxyimino)methyl]- is considered hazardous chemical waste.

G cluster_waste_streams Waste Generation Point (Inside Containment) cluster_containers Designated Hazardous Waste Containers Powder Grossly Contaminated Powder/Solids Solid_Bin Labeled Solid Waste Pail Powder->Solid_Bin Sharps Contaminated Sharps (Needles, Glassware) Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin Soft Contaminated Soft Goods (PPE, Pads, Wipes) Soft->Solid_Bin Liquid Aqueous & Solvent Waste (Stock Solutions) Liquid_Bin Labeled, Compatible Liquid Waste Bottle Liquid->Liquid_Bin

Caption: Segregation of Rifampicin-Contaminated Waste Streams.

Disposal Procedures:

  • Solid Waste: All contaminated PPE, absorbent pads, and weighing papers must be collected in a clearly labeled, sealed hazardous waste container (e.g., a pail or drum).[13][16]

  • Sharps Waste: Needles, contaminated glass vials, and other breakable items must be placed directly into a designated, puncture-proof sharps container.[16]

  • Liquid Waste: Unused stock solutions and contaminated solvents are considered hazardous chemical waste and must be collected in a compatible, sealed, and properly labeled waste container.[17] Do not dispose of this material down the drain.

  • Decontamination of Glassware: For reusable glassware, a triple-rinse procedure should be followed. The first two rinses should be collected as hazardous liquid waste.

Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines on waste container labeling and pickup schedules.[13]

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. Immediate and correct action is vital.

Exposure TypeImmediate Action Protocol
Eye Contact Immediately flush the eye(s) with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1][7]
Minor Spill (Powder) Alert others in the area. Wearing full PPE, gently cover the spill with damp absorbent pads to avoid making the powder airborne. Carefully wipe up the material, working from the outside in. Place all contaminated materials in the hazardous solid waste container. Decontaminate the area with a detergent solution.[13]

Always ensure you know the location of the nearest safety shower, eyewash station, and spill kit before beginning work. Report all exposures and spills to your supervisor and EHS department.

References

  • Development and hepatotoxicity of rifamycins Derivatives. (2025, June 27). Expert Opinion on Drug Metabolism & Toxicology.
  • Zhang, J., Mattila, J., Wipf, P., & Ma, X. (2025, June 29).
  • G-Biosciences. (n.d.).
  • U.S. Food and Drug Administration. (1997, December 24). Chemistry Review(s)
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Zhang, J., Mattila, J., Wipf, P., & Ma, X. (2025, June 29).
  • Zhang, J., Mattila, J., Wipf, P., & Ma, X. (2025, June 25).
  • Camfil APC. (2025, May 27). Pharmaceutical Dust Collection: Strategies for Oral Solid Dose Pharmaceutical Manufacturing.
  • WebofPharma. (2026, March 13). Personal Protective Equipment (PPE)
  • U.S. Pharmacopeia. (2018, October 23).
  • U.S. Food and Drug Administration. (2020, February 10). Personal Protective Equipment for Infection Control.
  • Cleanchem Laboratories. (n.d.).
  • Saint Mary's University. (2014, April 11).
  • Toney-Butler, T. J., & Jordan, T. (2023, February 22). Personal Protective Equipment.
  • Cayman Chemical Co. (2025, December 15).
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Tablets & Capsules. (2024, October 1). Collecting Pharmaceutical Dust: Improving Safety and Efficiency Through Advancements in Pharmaceutical Dust Collection Technology.
  • Fisher Scientific. (2023, October 13).
  • Advanced Air Technologies, Inc. (2025, September 2).
  • World Health Organization. (n.d.). 2.5 Waste handling.
  • Centers for Disease Control and Prevention. (n.d.). Evaluation of Exposures to Dust and Noise at a Pharmaceutical Manufacturing Facility.
  • University of Michigan. (n.d.). Rapamycin. Environment, Health & Safety.
  • University of Michigan-Dearborn. (n.d.). Rapamycin.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual - Section IV, Chapter 6, Combustible Dusts.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.

Sources

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